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Hepcidin 5

Cat. No.: B1576458
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Description

Hepcidin 5 is a peptide hormone critically involved in the regulation of systemic iron homeostasis . It functions as the key negative regulator of iron entry into the plasma circulation by binding to the cellular iron exporter ferroportin (FPN-1). This binding induces the internalization and degradation of ferroportin, thereby blocking the absorption of dietary iron from enterocytes and the release of recycled iron from macrophages . This mechanism is a central focus of research into disorders of iron overload, such as hereditary hemochromatosis, and iron-restriction, such as the anemia of chronic disease (ACD) or inflammation . As a liver-expressed antimicrobial peptide (LEAP-1), hepcidin also possesses inherent antimicrobial properties, linking innate immunity with iron metabolism—a process known as "nutritional immunity" . Research with this compound is vital for deciphering the complex signaling pathways that control its expression, which are modulated by iron stores (via the BMP/SMAD pathway), inflammatory cytokines (like IL-6), and erythropoietic demand . This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

LEEAASSDTPVAAYQEMSMESRMMPDHVRQKRQSHLSMCRW

Origin of Product

United States

Ii. Molecular Mechanisms of Hepcidin Action

Hepcidin-Ferroportin Axis: The Central Regulatory Pathway

The hepcidin-ferroportin axis represents the principal pathway governing systemic iron balance bohrium.comnih.gov. Hepcidin's interaction with ferroportin dictates the amount of iron released into the bloodstream from various cell types wikipedia.orgnih.gov.

Ferroportin as the Sole Known Cellular Iron Exporter

Ferroportin (also known as SLC40A1) is recognized as the only known cellular exporter of elemental iron in vertebrates ashpublications.orgnih.govucla.edu. It plays an essential role in transporting iron from the intracellular environment to the extracellular fluid, including the blood plasma nih.govucla.eduashpublications.org. Ferroportin is highly expressed in key cell types involved in iron metabolism, such as duodenal enterocytes (for dietary iron absorption), reticuloendothelial macrophages (for recycling iron from aged red blood cells), and hepatocytes (for releasing stored iron) ashpublications.orgucla.eduashpublications.org.

Direct Binding of Hepcidin (B1576463) to Ferroportin

Hepcidin directly binds to ferroportin located on the plasma membrane of target cells ashpublications.orgmdpi.com. This binding is a critical initial step in the regulatory process mdpi.commolbiolcell.org. Structural studies have revealed that hepcidin binds to ferroportin in an outward-open conformation, interacting directly with divalent metal ions within the ferroportin structure biorxiv.org. The binding of hepcidin to ferroportin is also influenced by the presence of iron, with iron-loaded ferroportin exhibiting a significantly higher affinity for hepcidin biorxiv.org.

Induction of Ferroportin Ubiquitination, Internalization, and Lysosomal Degradation

Upon binding of hepcidin, ferroportin undergoes a series of post-translational modifications and trafficking events that lead to its removal from the cell surface nih.govashpublications.orgmdpi.com. Hepcidin binding induces a conformational change in ferroportin that exposes ubiquitination sites, particularly on the intracellular loop ashpublications.orgmdpi.comashpublications.org. Ubiquitination, the process of attaching ubiquitin proteins to ferroportin, serves as a signal for its subsequent internalization and degradation mdpi.commolbiolcell.orgnih.gov. The ubiquitinated ferroportin is then internalized from the plasma membrane through endocytosis and trafficked to lysosomes, where it is degraded ashpublications.orgmdpi.commolbiolcell.org. This process effectively reduces the number of functional ferroportin molecules on the cell surface haematologica.orgfrontiersin.org. Research has identified RNF217 as a potential E3 ubiquitin ligase involved in promoting ferroportin degradation in response to hepcidin binding mdpi.comashpublications.org.

Occlusion of Iron Efflux by Hepcidin

In addition to inducing ferroportin degradation, hepcidin binding can also directly occlude the iron export channel of ferroportin wikipedia.orgashpublications.orgmdpi.com. Hepcidin binds within the central cavity of ferroportin, physically blocking the pathway through which iron is transported out of the cell wikipedia.orgashpublications.org. This occlusive mechanism provides a rapid and reversible way for hepcidin to inhibit iron efflux, independent of the slower process of ferroportin internalization and degradation wikipedia.orgmdpi.com. This dual mechanism ensures tight control over iron release nih.gov.

Downstream Effects on Cellular and Systemic Iron Dynamics

The interaction between hepcidin and ferroportin has profound effects on both cellular and systemic iron dynamics, primarily by controlling the flow of iron into the plasma nih.govucla.edu.

Reduction of Dietary Iron Absorption in Duodenal Enterocytes

Duodenal enterocytes are responsible for absorbing dietary iron nih.govannualreviews.orgphysiology.org. Ferroportin is located on the basolateral membrane of these cells, facilitating the export of absorbed iron into the bloodstream wikipedia.orgashpublications.orgphysiology.org. When hepcidin levels are high, hepcidin binds to ferroportin on duodenal enterocytes, leading to its internalization and degradation physiology.orgclevelandclinic.org. This reduction in functional ferroportin at the basolateral membrane decreases the capacity of enterocytes to export absorbed iron into the circulation physiology.orgclevelandclinic.org. Consequently, iron is trapped within the enterocytes, and this cellular iron retention limits further dietary iron absorption nih.govclevelandclinic.orghaematologica.org. The rapid turnover of duodenal enterocytes, with subsequent shedding of iron-loaded cells, further contributes to limiting iron absorption during periods of high hepcidin haematologica.org.

Inhibition of Iron Release from Macrophages and Hepatocytes

Macrophages, particularly tissue macrophages in the spleen and liver (Kupffer cells), play a critical role in recycling iron from senescent erythrocytes. nih.govguidetopharmacology.orgontosight.ainih.gov Hepatocytes are the primary site of iron storage in the body. ontosight.ainih.gov Both cell types utilize ferroportin to release iron into the circulation. nih.govnih.govguidetopharmacology.orgontosight.ainih.govibms.orgresearchgate.netuni-freiburg.decuni.cz

Hepcidin directly targets ferroportin on the surface of these cells. The binding of hepcidin to ferroportin induces a conformational change in the transporter. ontosight.ainih.govresearchgate.netibms.org This interaction triggers the ubiquitination of ferroportin, marking it for internalization and subsequent degradation within lysosomes. nih.govontosight.ainih.govresearchgate.netunimi.it This process effectively removes ferroportin from the cell surface, thereby preventing the export of ferrous iron (Fe²⁺) from the cytoplasm into the bloodstream. nih.govnih.govguidetopharmacology.orgontosight.ainih.govibms.orgresearchgate.netuni-freiburg.decuni.cz

Research findings highlight the efficiency of this mechanism. Studies have shown that hepcidin binding not only leads to ferroportin degradation but may also directly occlude the iron export channel of ferroportin, further inhibiting iron release. researchgate.netibms.orgguidetopharmacology.org In vitro experiments using macrophage cell lines have demonstrated that hepcidin can induce the endocytosis of ferroportin and reduce iron export following the uptake of iron-labeled red blood cells. guidetopharmacology.org Similarly, studies in hepatocyte culture systems have shown that both endogenously secreted and synthetic hepcidin are effective in down-regulating membrane-associated ferroportin. uni-freiburg.de

The consequence of inhibited iron efflux from macrophages and hepatocytes is a reduction in the amount of iron entering the plasma. This leads to hypoferremia, a state of low serum iron, which is a characteristic response to elevated hepcidin levels, such as during inflammation. nih.govguidetopharmacology.orgontosight.ainih.govibms.orgresearchgate.netcuni.czmdpi.com

Regulation of Intracellular Iron Retention

The hepcidin-induced degradation of ferroportin directly results in the intracellular retention of iron within macrophages and hepatocytes. nih.govnih.govguidetopharmacology.orgontosight.ainih.govresearchgate.netcuni.czunimi.it As iron export is blocked, the concentration of intracellular iron increases. This accumulation of iron within these cells is managed by the iron storage protein ferritin. researchgate.netnih.gov

Ferritin is a complex protein composed of 24 subunits that can sequester thousands of iron atoms, primarily in the ferric (Fe³⁺) state. cenmed.com Increased intracellular iron levels lead to increased synthesis of ferritin, providing a mechanism to safely store the retained iron and prevent the accumulation of labile iron pools, which can be toxic due to their potential to generate reactive oxygen species. researchgate.net

The regulation of intracellular iron retention by hepcidin is a crucial aspect of iron homeostasis and host defense. During infection and inflammation, hepcidin levels rise, causing iron to be sequestered within macrophages. guidetopharmacology.orgontosight.aiibms.orgresearchgate.netcuni.czmdpi.com This hypoferremia and cellular iron retention are thought to limit the availability of iron to invading pathogens, which require iron for growth. guidetopharmacology.orgontosight.aiibms.orgcuni.czmdpi.com

Iii. Regulation of Hepcidin Expression

Iron-Sensing Pathways

The liver plays a crucial role in sensing the body's iron status and translating this information into appropriate hepcidin (B1576463) production. Two main types of iron signals, tissue iron and circulating iron, are sensed via distinct mechanisms to modulate hepcidin expression. nih.gov The primary pathway involved in sensing increased iron levels and upregulating hepcidin is the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. nih.govlongdom.orgportlandpress.com

Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway

The BMP/SMAD signaling pathway is a major transcriptional regulator of hepcidin expression and is central to controlling hepcidin production in response to iron signals. nih.govportlandpress.com This pathway is activated in hepatocytes, the main hepcidin-producing cells in the liver. nih.gov

Role of BMP6 as a Primary Regulator

Bone Morphogenetic Protein 6 (BMP6) is recognized as a key endogenous regulator of hepcidin expression and iron metabolism in vivo. nih.govnih.gov Its expression, primarily by liver sinusoidal endothelial cells, is significantly increased by increased liver iron content. nih.govplos.orgxiahepublishing.complos.org Studies in mice have demonstrated a strong correlation between liver iron content and hepatic Bmp6 mRNA levels, as well as the activity of the SMAD signaling pathway. frontiersin.orgashpublications.org Genetic ablation of Bmp6 in mice leads to severely reduced hepcidin expression and significant tissue iron overload, phenocopying hereditary hemochromatosis. nih.govnih.govnih.govtandfonline.com While other BMPs like BMP2 can also induce hepcidin expression, BMP6 appears to be the predominant BMP ligand responsible for iron-dependent hepcidin regulation in vivo. portlandpress.complos.orgnih.gov

Interaction with BMP Receptors (Type I and Type II)

BMPs, including BMP6, initiate intracellular signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface of hepatocytes. longdom.orgnih.gov These receptors are transmembrane proteins. In the context of hepcidin regulation in hepatocytes, the relevant type I BMP receptors are Activin-like kinase 2 (ALK2) and ALK3, while the primary type II receptors are Activin receptor type-2A (ACVR2A) and BMP receptor type-2 (BMPR2). longdom.orgashpublications.orghaematologica.org Upon ligand binding, the constitutively active type II receptors phosphorylate and activate the type I receptors. ashpublications.orgsci-hub.se ALK2 is considered mainly involved in BMP6-dependent hepcidin upregulation in conditions of iron overload, while ALK3 may play a greater role in maintaining basal hepcidin expression and responding preferentially to BMP2. nih.govhaematologica.org

Hemojuvelin (HJV) as a Co-receptor

Hemojuvelin (HJV), a glycosylphosphatidyl-inositol-linked membrane protein, functions as a crucial co-receptor for BMPs in the regulation of hepcidin expression. frontiersin.orgtandfonline.comresearchgate.netresearchgate.netnih.gov HJV enhances the binding between BMP ligands and their receptors, facilitating the formation of the signaling complex on the hepatocyte surface. frontiersin.orgresearchgate.netresearchgate.net Mutations in the HJV gene are a common cause of juvenile hemochromatosis, an iron overload disorder characterized by severe hepcidin deficiency, highlighting its essential role in this pathway. frontiersin.orgtandfonline.comresearchgate.netresearchgate.netnih.gov HJV binds simultaneously to BMP ligands and is thought to interact with BMP type I receptors. frontiersin.orgresearchgate.net The presence of HJV is required for the full activation of the BMP/SMAD pathway in response to iron and BMP ligands, leading to increased hepcidin transcription. researchgate.netmdpi.com

Phosphorylation and Nuclear Translocation of SMAD1/5/8

Following the activation of the BMP receptor complex, the activated type I receptors phosphorylate specific intracellular receptor-activated SMAD proteins (R-SMADs). sci-hub.seplos.org In the BMP signaling pathway relevant to hepcidin regulation, these R-SMADs are SMAD1, SMAD5, and SMAD8 (also known as SMAD9). nih.govlongdom.orgsci-hub.se Phosphorylation of SMAD1/5/8 is a key event in the hepcidin transcriptional cascade induced by iron and BMPs. ashpublications.orghaematologica.org Once phosphorylated, these R-SMADs undergo a conformational change that allows them to interact with the common mediator SMAD (Co-SMAD), SMAD4. longdom.orgashpublications.orgsci-hub.se This complex then translocates from the cytoplasm into the nucleus. longdom.orgashpublications.orgashpublications.orgsci-hub.se

Research findings have demonstrated that iron overload induces SMAD1/5/8 phosphorylation in the liver, and this induction is proportional to the liver iron burden. ashpublications.org Studies using mouse models have also shown a significant correlation between SMAD1/5/8 activity and hepatic Hamp (hepcidin gene) mRNA expression. haematologica.org While SMAD1 and SMAD5 appear to have a redundant, dose-dependent effect on hepcidin regulation, the role of SMAD8 in this context seems less significant, potentially due to lower expression levels in hepatocytes. nih.govsci-hub.se

Involvement of SMAD4

SMAD4 acts as a common mediator (Co-SMAD) in the BMP/SMAD signaling pathway. longdom.orgsci-hub.se After SMAD1/5/8 are phosphorylated by the activated BMP receptors, they form a heteromeric complex with SMAD4. longdom.orgashpublications.orgashpublications.orgsci-hub.se This complex is essential for the nuclear translocation of the activated SMADs. longdom.orgashpublications.orgsci-hub.se In the nucleus, the SMAD1/5/8/SMAD4 complex binds to specific BMP-responsive elements (BMP-REs) located on the promoter of the hepcidin gene (HAMP), thereby directly activating hepcidin transcription. longdom.orgfrontiersin.orgfrontiersin.orgoup.com

Studies involving liver-specific ablation of Smad4 in mice have underscored its critical role in hepcidin regulation and iron metabolism. longdom.orgportlandpress.comtandfonline.comresearchgate.netmdpi.comfrontiersin.org These mice exhibit significantly reduced hepcidin levels and develop severe iron overload, demonstrating that SMAD4 is indispensable for the transcriptional regulation of HAMP. longdom.orgportlandpress.comtandfonline.comresearchgate.netfrontiersin.org Furthermore, hepatocytes deficient in SMAD4 show an abrogated response to iron overload and BMP signaling, confirming the necessity of SMAD4 for hepcidin induction via this pathway. longdom.orgfrontiersin.org

Data from research findings illustrate the impact of genetic manipulations on SMAD signaling and hepcidin expression:

Genetic Modification (Mouse Model)Hepatic Hepcidin mRNA LevelsLiver Iron ContentReference
Wild TypeNormalNormal nih.govtandfonline.comresearchgate.net
Bmp6 nullMarkedly ReducedSevere Overload nih.govnih.govnih.govtandfonline.com
Hjv knockoutConsiderably ReducedSevere Overload frontiersin.orgtandfonline.comresearchgate.net
Liver-specific Smad4 knockoutVery LowSevere Overload longdom.orgportlandpress.comtandfonline.comresearchgate.netfrontiersin.org
Liver-specific Smad1 or Smad5 knockoutReduced (prior to weaning)Not specified nih.gov

This table summarizes key research findings demonstrating the necessity of core components of the BMP/SMAD pathway for maintaining normal hepcidin expression and preventing iron overload. nih.govlongdom.orgportlandpress.comnih.govnih.govtandfonline.comresearchgate.netfrontiersin.org

Modulatory Roles of Hereditary Hemochromatosis Protein (HFE) and Transferrin Receptor 2 (TfR2)

The hereditary hemochromatosis protein (HFE) and Transferrin Receptor 2 (TfR2) are crucial components of the iron-sensing pathway that regulates hepcidin expression. frontiersin.orgjci.orgmdpi.comnih.govashpublications.orgfrontiersin.orgelifesciences.org Both HFE and TfR2 are predominantly expressed in hepatocytes and are implicated in hereditary hemochromatosis when mutated. frontiersin.orgjci.orgashpublications.org Studies suggest that HFE and TfR2 interact and function together to modulate hepcidin expression, although the precise mechanisms and whether they act through distinct or shared pathways are still being investigated. jci.orgnih.govashpublications.orgfrontiersin.org

One proposed model suggests that HFE and TfR2 form a complex, potentially with hemojuvelin (HJV), a co-receptor for Bone Morphogenetic Proteins (BMPs), to facilitate hepcidin expression via the BMP/SMAD signaling pathway. frontiersin.orgjci.orgnih.govfrontiersin.org Under conditions of high transferrin saturation, the interaction between HFE and TfR1 decreases, while TfR2 levels increase, stabilizing the association of HFE and TfR2 with HJV. jci.org This complex is hypothesized to enhance HJV-induced hepcidin expression. jci.org Conversely, during iron deficiency, decreased transferrin saturation leads to reduced stability of the HFE-TfR2-HJV complex, downregulating hepcidin expression. jci.org

Research using mouse models with disrupted Hfe or Tfr2 genes has shown attenuated BMP signaling and decreased hepcidin expression, supporting their role in this pathway. jci.org Some studies indicate that HFE might be a limiting factor in the HFE-TfR2 complex formation that regulates hepcidin. ashpublications.org However, other studies suggest that Hfe and Tfr2 might regulate hepcidin through distinct pathways, as disruption of both genes in mice results in more severe hepatic iron overload and lower hepcidin expression than the disruption of a single gene. jci.org Co-immunoprecipitation analyses have provided direct evidence that HFE, TfR2, and HJV can form a multi-protein membrane complex. nih.gov

Negative Regulation by Matriptase-2 (TMPRSS6)

Matriptase-2 (MT2), encoded by the TMPRSS6 gene, is a membrane-anchored serine protease that acts as a key negative regulator of hepcidin expression. jci.orgnih.govhaematologica.orgfrontiersin.orgfrontiersin.org Mutations in TMPRSS6 in humans or its deficiency in mice lead to inappropriately high hepcidin levels and result in iron-refractory iron deficiency anemia (IRIDA). jci.orgnih.govhaematologica.orgfrontiersin.org

Matriptase-2 is primarily expressed in the liver and functions to suppress hepcidin transcription. jci.orghaematologica.orgfrontiersin.org The mechanism involves the proteolytic processing of membrane-bound hemojuvelin (m-HJV), a co-receptor essential for BMP-induced hepcidin expression. haematologica.org By cleaving m-HJV, matriptase-2 reduces the signaling through the BMP/SMAD pathway, thereby decreasing hepcidin production. jci.orghaematologica.orgashpublications.org

While matriptase-2 is known for its proteolytic activity, some studies suggest that it may also regulate hepcidin expression through a nonproteolytic mechanism, primarily by setting the basal levels of hepatic hepcidin expression. nih.gov Matriptase-2 levels can also be influenced by iron status and inflammation, suggesting a complex interplay in maintaining iron balance. frontiersin.orgfrontiersin.org

Crosstalk with Other Iron-Related Factors

The BMP/SMAD pathway is a central regulator of hepcidin in response to iron levels. nih.govnih.govplos.orgmdpi.com Liver sinusoidal endothelial cells are thought to secrete BMP6 in proportion to liver iron stores, activating BMP receptors and HJV on hepatocytes, which leads to the phosphorylation of SMAD proteins and subsequent hepcidin transcription. nih.govnih.gov There is evidence suggesting interplay between the iron-sensing pathways (like HFE/TfR2 and BMP/SMAD) and inflammatory pathways in regulating hepcidin. portlandpress.commdpi.comnih.govplos.org For instance, the BMP pathway can synergize with the JAK/STAT3 pathway to enhance hepcidin induction during inflammation. mdpi.comnih.govplos.orgmdpi.com

Erythropoietic signals, particularly from expanded or ineffective erythropoiesis, can suppress hepcidin expression to increase iron availability for red blood cell production. haematologica.orgnih.govelifesciences.orgnih.gov Erythroferrone (ERFE), released by erythroblasts, has been identified as a factor that suppresses hepcidin by sequestering BMP6. haematologica.orgmdpi.com Hypoxia also generally suppresses hepcidin, which helps to increase iron absorption and mobilization when oxygen availability is low. portlandpress.comwikipedia.org

Inflammatory Signaling Pathways

Inflammation is a potent inducer of hepcidin expression, leading to hypoferremia (low serum iron levels), which is thought to be a host defense mechanism to limit iron availability to invading pathogens. nih.govhaematologica.orgwikipedia.orgnih.govashpublications.orgescholarship.orgscielo.br The primary pathway mediating this induction is the Interleukin-6 (IL-6)/JAK/STAT3 pathway. portlandpress.comnih.govnih.govmdpi.comnih.govmdpi.commdpi.comashpublications.orgescholarship.orgscielo.brmdpi.comnih.govspandidos-publications.comnih.govnih.govplos.orgijbs.comresearchgate.net

Interleukin-6 (IL-6)/JAK/STAT3 Pathway

The IL-6/JAK/STAT3 pathway is the major signaling cascade responsible for the rapid increase in hepcidin synthesis during inflammatory conditions. portlandpress.comnih.govnih.govmdpi.comnih.govmdpi.commdpi.comashpublications.orgescholarship.orgscielo.brmdpi.comnih.govspandidos-publications.comnih.govnih.govplos.orgijbs.comresearchgate.net

IL-6 as a Major Inducer

Interleukin-6 (IL-6), a pro-inflammatory cytokine, is recognized as the primary mediator linking inflammation to increased hepcidin production. portlandpress.comnih.govnih.govmdpi.comnih.govmdpi.comashpublications.orgescholarship.orgscielo.brmdpi.comnih.govnih.govplos.org Elevated levels of IL-6 are observed in various inflammatory states, leading to a significant induction of hepcidin expression in hepatocytes. scielo.brmdpi.comnih.govspandidos-publications.com Studies have demonstrated that administration of IL-6 to humans or mice increases hepcidin levels and causes hypoferremia. escholarship.orgnih.gov Conversely, mice lacking IL-6 show impaired hepcidin induction in response to inflammatory stimuli. escholarship.orgnih.gov While IL-6 is the major inducer, other cytokines like IL-1 and IL-22 can also positively regulate hepcidin expression. nih.govmdpi.comashpublications.orgescholarship.org

Activation of JAK1/2 and STAT3 Phosphorylation

The signaling cascade initiated by IL-6 binding involves the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. nih.govmdpi.comnih.govmdpi.commdpi.comnih.govspandidos-publications.comnih.govplos.orgijbs.comresearchgate.net IL-6 binds to its receptor complex, which includes the IL-6 receptor α and gp130. nih.govmdpi.comnih.govspandidos-publications.com This binding event triggers the activation and phosphorylation of associated Janus kinases, primarily JAK1 and JAK2. nih.govmdpi.commdpi.comnih.govspandidos-publications.com

Activated JAK1/2 then phosphorylates STAT3 proteins. nih.govmdpi.commdpi.commdpi.comnih.govspandidos-publications.comnih.govplos.orgijbs.comresearchgate.net Phosphorylated STAT3 proteins dimerize and translocate into the nucleus. nih.govmdpi.commdpi.comnih.govspandidos-publications.comnih.gov In the nucleus, STAT3 dimers bind to specific STAT3-responsive elements in the promoter region of the HAMP gene, thereby directly activating hepcidin transcription. mdpi.comnih.govmdpi.comnih.govspandidos-publications.comnih.gov This direct transcriptional regulation by STAT3 is a key mechanism by which IL-6 rapidly increases hepcidin synthesis during inflammation. mdpi.comnih.govspandidos-publications.comnih.gov The efficiency of hepcidin induction by the inflammatory pathway is also reported to require a threshold of BMP6/SMAD signaling, indicating crosstalk between these major regulatory pathways. plos.orgmdpi.complos.org

STAT3 Translocation and Promoter Binding

Inflammation is a potent inducer of hepcidin expression, primarily mediated by the cytokine interleukin-6 (IL-6). The signaling cascade initiated by IL-6 involves the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway. Upon binding of IL-6 to its receptor, associated JAK kinases are activated, leading to the phosphorylation of STAT3. wikipedia.orgmdpi.com Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to specific STAT-binding motifs within the HAMP promoter region, thereby enhancing its transcription. wikipedia.orgmdpi.comjci.org This mechanism is a key component of the inflammatory response that leads to increased hepcidin production and subsequent hypoferremia, a condition characterized by low serum iron levels often observed during inflammation. wikipedia.org

Other Inflammatory Mediators and Their Influence on Hepcidin Transcription

Beyond IL-6, other inflammatory mediators also contribute to the regulation of hepcidin transcription through distinct or overlapping pathways.

Interleukin-1 Beta (IL-1β)

Interleukin-1 Beta (IL-1β) is another pro-inflammatory cytokine that has been shown to stimulate hepcidin transcription. Studies in murine hepatocytes have demonstrated that IL-1β strongly stimulates HAMP transcription. pnas.orgnih.govpnas.org This effect appears to be independent of downstream IL-6 activation. pnas.org Research indicates that IL-1β can activate hepcidin transcription by inducing the expression of CCAAT enhancer-binding protein δ (C/EBPδ) in hepatocytes. nih.gov C/EBPδ then binds to a specific site on the hepcidin promoter, contributing to the increased transcription. nih.gov The stimulation of hepcidin expression by IL-1β may play a significant role in the anemia of inflammation. nih.govpnas.orgnih.gov

Activin B and Follistatin Interactions

Activin B, a member of the TGF-β/BMP superfamily, has been implicated in hepcidin induction during inflammation. nih.govnih.govoup.com Activin B can signal through BMP type I receptors, specifically ALK2 and ALK3, and the co-receptor hemojuvelin, to stimulate SMAD1/5/8 phosphorylation, a pathway centrally involved in hepcidin regulation by iron. mdpi.comnih.govoup.com This suggests a potential crosstalk between inflammatory signaling and the BMP/SMAD pathway in regulating hepcidin. mdpi.com Follistatin, an activin-binding protein, can inhibit the activity of activin B and has been shown to blunt hepcidin induction in some inflammatory models in mice, supporting a role for activin B in this context. mdpi.comnih.govnih.govoup.com However, some studies have not supported an essential role for activin B in the hepcidin response to certain inflammatory stimuli. nih.govashpublications.org

Endoplasmic Reticulum Stress and CREB3L3

Endoplasmic Reticulum (ER) stress, a condition caused by the accumulation of unfolded proteins in the ER, has also been identified as a stimulus for hepcidin expression. nih.govoup.comqut.edu.aunih.gov The transcription factor CREB3L3 (also known as CREBH), an ER-resident protein, plays a key role in mediating this response. nih.govoup.comqut.edu.aunih.govmaayanlab.cloud Upon ER stress, CREB3L3 is activated through regulated intramembrane proteolysis, allowing its N-terminal fragment to translocate to the nucleus. maayanlab.cloud Nuclear CREB3L3 binds to the HAMP promoter and transactivates it, leading to increased hepcidin production. qut.edu.aunih.govmaayanlab.cloud This ER stress-mediated hepcidin regulation appears to require a functional BMP-SMAD signaling pathway, as inhibition of BMP receptor activation or knockout of SMAD1/5 blunts the hepcidin induction by ER stress. nih.govoup.comqut.edu.au

Erythropoietic and Hypoxia-Induced Regulation

Erythropoietic activity and hypoxia are significant negative regulators of hepcidin expression, ensuring sufficient iron availability for red blood cell production.

Suppression by Erythropoietic Activity

Increased erythropoietic activity, such as that stimulated by erythropoietin (EPO) or observed after blood loss, leads to the suppression of hepcidin levels. nih.govjci.orgnih.govnih.govkoreamed.orgfrontiersin.org This suppression enhances intestinal iron absorption and the release of iron from stores, providing the necessary iron for hemoglobin synthesis. nih.govjci.orgnih.govkoreamed.orgfrontiersin.org While EPO stimulates erythropoiesis, it appears that the suppression of hepcidin is not a direct effect of EPO itself but rather is mediated indirectly through increased erythropoietic activity. nih.govjci.org Studies have shown that inhibiting erythropoiesis prevents the suppression of HAMP expression despite elevated EPO levels. nih.govjci.orgnih.gov The increased demand for iron by expanding erythroid progenitors is a key driver of hepcidin suppression. nih.govjci.orgnih.gov In conditions of ineffective erythropoiesis, such as thalassemia, factors produced by erythroblasts, such as growth differentiation factor 15 (GDF15) and twisted gastrulation protein 1 (TWSG1), have been implicated in mediating hepcidin suppression, although the role of GDF15 in physiological hepcidin regulation is debated. nih.govkoreamed.orgfrontiersin.orgnih.govjci.org Erythroferrone (ERFE), a hormone produced by erythroblasts in response to EPO, has emerged as a strong candidate for mediating hepcidin suppression during increased erythropoiesis by sequestering BMPs, particularly BMP6, thereby attenuating BMP/SMAD signaling to hepcidin. frontiersin.org

Summary of Hepcidin Regulatory Pathways

StimulusKey Mediators/PathwaysEffect on Hepcidin ExpressionRelevant Section
InflammationIL-6 / JAK / STAT3Upregulation3.2.1.3
InflammationIL-1β / C/EBPδUpregulation3.2.2.1
InflammationActivin B / BMP Receptors / SMAD1/5/8 (potential crosstalk)Upregulation3.2.2.2
ER StressCREB3L3 / BMP-SMAD pathwayUpregulation3.2.2.3
Increased ErythropoiesisErythroferrone (ERFE) / BMP sequestrationSuppression3.3.1
HypoxiaIndirect via increased erythropoiesisSuppression3.3.1
Role of Erythroferrone (ERFE)

Erythroferrone (ERFE), a protein produced by erythroblasts in the bone marrow, has emerged as a significant negative regulator of hepcidin expression. haematologica.orgmednexus.orgbiorxiv.orghaematologica.orgthebloodproject.comkoreamed.orgnih.gov Its primary function is to increase iron availability for erythropoiesis, the process of red blood cell production. mednexus.orgbiorxiv.orgnih.gov During conditions of increased erythropoietic demand, such as anemia or hypoxia, the kidneys secrete erythropoietin (EPO). haematologica.orgmednexus.orgnih.gov EPO, in turn, stimulates erythroblasts to increase ERFE production. haematologica.orgmednexus.orgnih.gov

ERFE acts on hepatocytes to suppress hepcidin production. mednexus.orgbiorxiv.orgnih.gov Research indicates that ERFE functions as a "BMP trap," sequestering certain members of the bone morphogenetic protein (BMP) family, notably BMP2 and BMP6, which are positive regulators of hepcidin expression via the BMP-SMAD pathway. haematologica.orgbiorxiv.org By reducing the availability of BMPs to bind to their receptors on hepatocytes, ERFE effectively dampens BMP-SMAD signaling and, consequently, hepcidin synthesis. haematologica.orgbiorxiv.org Studies in mice have shown that ERFE expression is upregulated in response to EPO and precedes hepcidin suppression during conditions like phlebotomy-induced erythropoietic stress. nih.gov The regulatory relationship between ERFE and hepcidin is central to balancing iron absorption, mobilization, and storage to meet the body's needs for erythropoiesis. mednexus.org

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway

Hypoxia, a state of reduced oxygen availability, is a known suppressor of hepcidin expression, thereby promoting iron acquisition to support oxygen transport. The hypoxia-inducible factor (HIF) pathway plays a critical role in mediating this response. HIF-1α is a key transcription factor stabilized under hypoxic conditions. nih.govnih.gov

Research indicates that the VHL/HIF pathway serves as an essential link between iron homeostasis and hepcidin regulation. nih.govresearchgate.net Under hypoxic conditions, stabilization of HIF-α factors (including HIF-1α) leads to the suppression of hepcidin. nih.govresearchgate.net This suppression often occurs indirectly through the stimulation of EPO-induced erythropoiesis. nih.govjci.org EPO, a direct target gene of HIF, is primarily regulated by the PHD2/HIF2α axis in the kidney, but also influenced by HIF-1α. nih.govmdpi.com Increased EPO levels stimulate erythropoiesis, which in turn leads to hepcidin suppression, as discussed in the context of ERFE. nih.govjci.org

Studies using genetic approaches in mice have demonstrated that HIF-mediated suppression of the hepcidin gene (Hamp1) requires EPO induction, suggesting an indirect mechanism via stimulated erythropoiesis. nih.gov While the precise molecular basis of hypoxia/HIF-mediated hepcidin suppression in the liver is still being elucidated, evidence suggests that HIF-1 can bind to the hepcidin promoter and reduce its expression. nih.gov

Other Regulatory Modulators

Beyond the primary regulators like iron, inflammation, and erythropoiesis, hepcidin expression is also influenced by a variety of other factors, including growth factors, hormones, and metabolic signals. thebloodproject.com

Bone morphogenetic proteins (BMPs) are a prominent group of growth factors that significantly influence hepcidin transcription. koreamed.orgportlandpress.com They belong to the transforming growth factor-beta (TGF-β) superfamily of cytokines. portlandpress.com The BMP-SMAD pathway is considered the most commonly studied pathway involved in hepcidin transcription in response to increased body iron levels. portlandpress.com BMPs, particularly BMP6, are crucial endogenous regulators that increase hepcidin expression both in vivo and in vitro. koreamed.orgportlandpress.com BMPs bind to their receptors and co-receptor hemojuvelin (HJV) on hepatocytes, triggering the phosphorylation of SMAD proteins (e.g., SMAD1/5/8). haematologica.orgkoreamed.org Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce hepcidin expression by binding to BMP-response elements in the hepcidin promoter. haematologica.org Other growth factors such as hepatocyte growth factor and platelet derived growth factor-BB have also been implicated in hepcidin regulation. thebloodproject.com

Hormones can also modulate hepcidin expression. Estrogen, a major female sex hormone, has been shown to influence hepcidin levels. haematologica.orgresearchgate.netthieme-connect.denih.govplos.org Elevated levels of endogenous estrogen have been associated with decreased circulating hepcidin-25 (B1576460) levels in premenopausal women. thieme-connect.denih.gov Studies suggest that estrogen can suppress hepcidin synthesis, potentially contributing to increased serum iron availability. thieme-connect.denih.gov The mechanism may involve a GPR30-BMP6-dependent signaling pathway in hepatocytes, where estrogen can increase hepcidin expression in a concentration-dependent manner via GPR30 and induce BMP6 expression. plos.org However, the precise role and mechanisms of estrogen in hepcidin regulation are still under investigation, and some studies have yielded conflicting results, particularly in the context of pregnancy. haematologica.orgnih.gov

Glucocorticoids, a class of steroid hormones, are also known to have broad effects on various physiological processes, including inflammation and metabolism. While glucocorticoids like cortisol and dexamethasone (B1670325) are recognized for their immunosuppressant actions, their direct and specific influence on hepcidin expression is less extensively detailed in the provided search results compared to other regulators. Glucocorticoids can interact with glucocorticoid receptors, which can modulate gene expression. However, the direct pathways linking glucocorticoid signaling specifically to hepcidin transcription require further elucidation.

Metabolic factors, such as alcohol consumption, can significantly impact iron homeostasis by influencing hepcidin expression. Chronic alcohol consumption has been linked to elevated iron stores, partly due to increased iron absorption. mdpi.comnih.gov Research indicates that alcohol consumption leads to the downregulation of hepcidin, which in turn increases the expression of intestinal iron transporters like DMT1 and ferroportin, thereby enhancing intestinal iron absorption. mdpi.comwjgnet.comresearchgate.net

The mechanism underlying alcohol-induced hepcidin suppression appears to involve alcohol-mediated oxidative stress in hepatocytes. mdpi.comnih.govwjgnet.comphysiology.org This oxidative stress can suppress hepcidin promoter activity and transcription, potentially by inhibiting the DNA-binding activity of transcription factors such as C/EBPα. mdpi.comnih.govwjgnet.comphysiology.org Studies have shown that alcohol can downregulate hepcidin expression in hepatoma cells in vitro and in mice after short-term exposure. researchgate.net This disruption of hepcidin-associated mechanisms can contribute to iron overload, which can act as a secondary risk factor in alcoholic liver disease. nih.govwjgnet.comresearchgate.net The effect of alcohol on hepcidin regulation seems to primarily involve hepatocytes and not necessarily Kupffer cell activation or TNF-α signaling. nih.govphysiology.org

Iv. Hepcidin in Physiological Contexts and Disease Models

Role in Systemic Iron Homeostasis

Maintenance of Iron Balance in Health

In healthy individuals, hepcidin (B1576463) is essential for maintaining stable extracellular iron concentrations and ensuring sufficient iron stores while preventing the potential toxicity of excess iron nih.govnih.govdiscmedicine.com. The liver integrates various signals, including circulating and stored iron levels, to regulate hepcidin production nih.govdiscmedicine.comhaematologica.org. Both extracellular iron, in the form of iron-transferrin, and intracellular hepatic iron influence hepcidin synthesis, primarily through the bone morphogenetic protein (BMP) signaling pathway nih.govfrontiersin.org.

Hepcidin's regulation of ferroportin, which is highly expressed in duodenal enterocytes (responsible for dietary iron absorption), iron-recycling macrophages in the spleen and liver, and iron-storing hepatocytes, directly impacts the flow of iron into the plasma mdpi.comnih.govnih.gov. When iron levels are adequate, hepcidin levels are sufficient to limit iron absorption from the diet and control the release of recycled and stored iron, thus preventing iron overload karger.commdpi.comhaematologica.org.

Response to Iron Overload and Deficiency

Hepcidin production is dynamically regulated in response to changes in iron status. In conditions of iron overload, increased body iron stores stimulate hepcidin synthesis, leading to higher hepcidin concentrations karger.comhaematologica.organnualreviews.orghaematologica.org. This elevated hepcidin promotes the degradation of ferroportin, reducing intestinal iron absorption and trapping iron within macrophages and hepatocytes, thereby preventing further iron accumulation in the plasma and tissues karger.comwikipedia.orghaematologica.orgashpublications.org.

Conversely, during iron deficiency or increased iron demand (such as in anemia or hypoxia), hepcidin levels are suppressed karger.comnih.govnih.govhaematologica.organnualreviews.orghaematologica.org. Low hepcidin concentrations allow increased ferroportin activity, facilitating enhanced dietary iron absorption and promoting the release of stored iron from macrophages and hepatocytes into the circulation, ensuring sufficient iron supply for erythropoiesis and other vital functions karger.commdpi.comhaematologica.org. This adaptive mechanism helps to replenish iron stores and increase plasma iron availability karger.commdpi.comhaematologica.org.

Disruptions in hepcidin regulation are central to various iron disorders. Hepcidin deficiency or inappropriately low hepcidin levels relative to iron stores are the hallmark of hereditary hemochromatosis, leading to excessive iron absorption and systemic iron overload karger.comnih.govfrontiersin.orghaematologica.organnualreviews.orgnih.gov. Conversely, hepcidin excess can cause iron-restrictive anemias, such as anemia of inflammation, by sequestering iron in macrophages and limiting its availability for erythropoiesis ashpublications.orgkarger.comnih.govdiscmedicine.comhaematologica.organnualreviews.org.

Hepcidin in Innate Immunity

Mechanism of Hypoferremia as a Host Defense Strategy

Hepcidin plays a critical role in the innate immune response, particularly in mediating hypoferremia, a rapid decrease in plasma iron concentration that occurs during infection and inflammation nih.govashpublications.orghaematologica.orgembl.dekarger.comasm.org. This hypoferremia is considered a host defense strategy aimed at limiting the availability of iron, an essential nutrient for most pathogens, thereby restricting microbial growth and virulence nih.govembl.dekarger.comescholarship.orgresearchgate.netmdpi.com.

Inflammatory stimuli, such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like interleukin-6 (IL-6), strongly induce hepcidin synthesis in the liver ashpublications.orgnih.govnih.govhaematologica.orgembl.demdpi.commdpi.com. The increased hepcidin levels lead to the internalization and degradation of ferroportin on the surface of macrophages and other iron-exporting cells ashpublications.orgnih.govembl.de. This traps iron within these cells, reducing the amount of iron released into the bloodstream and resulting in hypoferremia ashpublications.orgwikipedia.orgnih.govembl.deescholarship.org. While hepcidin is a crucial mediator of inflammatory hypoferremia, some studies suggest the existence of rapid, hepcidin-independent pathways involving direct regulation of ferroportin expression by Toll-like receptor ligands ashpublications.orgembl.de.

Antimicrobial Properties in In Vitro and Animal Models

Beyond its role in iron sequestration, hepcidin has also been shown to possess direct antimicrobial properties in various models. Initially identified as a liver-expressed antimicrobial peptide (LEAP-1), hepcidin has demonstrated activity against a range of bacteria and fungi in vitro haematologica.orgresearchgate.netmdpi.comfrontiersin.org.

Research in animal models, particularly in fish species which often have multiple hepcidin isoforms with pronounced antimicrobial functions, has provided further evidence of hepcidin's direct effects against pathogens mdpi.comfrontiersin.org. Studies in mammalian models have also explored this aspect. For instance, bone marrow stromal cell-derived hepcidin has shown antimicrobial properties against bacteria in vitro and reduced inflammation in a mouse model of peritonitis researchgate.netnih.gov. While the direct antimicrobial mechanism in mammals may be less prominent compared to its iron-regulatory role, these findings suggest a multifaceted contribution of hepcidin to host defense frontiersin.org.

Modulation of Microbial Growth via Iron Sequestration in Animal Models

The hepcidin-mediated sequestration of iron significantly impacts microbial growth in vivo. By reducing the availability of extracellular iron through hypoferremia, hepcidin creates an iron-limiting environment that hinders the proliferation of iron-dependent pathogens nih.govembl.dekarger.comescholarship.orgresearchgate.netmdpi.com.

Studies in animal models of infection have provided strong evidence for this mechanism. For example, hepcidin deficiency in mice leads to increased plasma iron levels and enhanced susceptibility to infections with siderophilic bacteria like Vibrio vulnificus and Yersinia enterocolitica, resulting in higher bacterial burdens and increased mortality nih.govkarger.comasm.orgmdpi.com. Conversely, increasing hepcidin levels or administering hepcidin agonists in these models has been shown to reduce bacterial dissemination and improve survival rates nih.govresearchgate.netmdpi.com. This demonstrates that hepcidin-induced iron sequestration is a critical component of the host defense against certain bacterial infections nih.govkarger.comresearchgate.netmdpi.com. However, it is also important to note that in some cases, particularly with intracellular pathogens residing within macrophages, hepcidin-induced iron sequestration within these cells could potentially provide iron to the microbes, highlighting the complex interplay between iron metabolism and host-pathogen interactions escholarship.org.

Involvement in Pre-clinical Models of Iron-Related Disorders

Animal models have significantly advanced the understanding of how hepcidin dysregulation contributes to iron-related diseases, including hereditary hemochromatosis, anemia of chronic disease/inflammation, iron-refractory iron deficiency anemia, and iron-loading anemias like thalassemia.

Hereditary Hemochromatosis (e.g., HAMP, HFE, HJV, TfR2 Knockout Models)

Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by excessive iron accumulation in tissues, leading to organ damage. amegroups.orgnih.gov The most common forms are linked to mutations in genes involved in hepcidin regulation, resulting in inappropriately low hepcidin levels relative to body iron stores. amegroups.orgnih.govwjgnet.com Animal models, particularly knockout mice for genes like HFE, HJV, TfR2, and HAMP (encoding hepcidin itself), have been invaluable in modeling these conditions. amegroups.orgnih.govwjgnet.comjci.orgnih.govnih.gov

HAMP Knockout Models: Mice lacking the Hamp gene (Hamp-/-) exhibit severe iron overload, mirroring the profound hepcidin deficiency seen in human juvenile hemochromatosis caused by HAMP mutations. nih.govjci.orgpnas.org This demonstrates the essential role of hepcidin in preventing systemic iron overload. nih.gov

HFE, HJV, and TfR2 Knockout Models: Mouse models with targeted disruptions of HFE, HJV, or TfR2 genes also develop iron overload phenotypes similar to human HH subtypes. wjgnet.comjci.orgnih.govnih.gov These models show inappropriately decreased hepcidin levels or a blunted hepcidin response to increased iron. wjgnet.comnih.govnih.gov This indicates that HFE, HJV, and TfR2 are positive regulators of HAMP expression. amegroups.orgwjgnet.com Studies suggest these proteins are involved in the same regulatory pathway, potentially forming a complex that senses iron levels and signals via the BMP/SMAD pathway to induce hepcidin. amegroups.orgwjgnet.comportlandpress.comashpublications.org

Mechanisms of Iron Overload in Animal Models

In these hemochromatosis models, the primary mechanism of iron overload stems from the deficiency or inadequacy of hepcidin. Low hepcidin levels lead to increased ferroportin activity on the surface of duodenal enterocytes and macrophages. amegroups.orgjci.orgnih.gov

Increased Intestinal Iron Absorption: Elevated ferroportin on duodenal enterocytes results in enhanced absorption of dietary iron into the bloodstream. amegroups.orgjci.orgnih.gov Studies in Hjv-/- mice, for instance, showed markedly increased ferroportin expression in intestinal epithelial cells. jci.orgnih.gov

Increased Macrophage Iron Release: Similarly, high ferroportin levels on macrophages lead to increased release of recycled iron back into the circulation, rather than its retention within these cells. amegroups.orgjci.orgnih.gov Hjv-/- mice exhibited decreased iron levels in tissue macrophages despite systemic overload, consistent with increased iron export. jci.orgnih.gov

Consequences: The resulting increase in plasma iron can exceed the binding capacity of transferrin, leading to the appearance of non-transferrin-bound iron (NTBI). amegroups.orgfrontiersin.org NTBI is then taken up by parenchymal tissues like the liver, heart, and pancreas, causing the characteristic iron deposition and subsequent organ damage observed in HH. amegroups.orgjci.orgnih.gov

Studies using transgenic mice overexpressing hepcidin crossed with Hfe-/- mice have shown that constitutive hepcidin expression can prevent the iron accumulation typically seen in the Hfe-/- model, further supporting the role of hepcidin deficiency in HH pathogenesis. researchgate.net

Anemia of Chronic Disease/Inflammation (ACD/AI) Models

Anemia of Chronic Disease/Inflammation (ACD/AI) is a common type of anemia occurring in the context of chronic infections, inflammatory diseases, or malignancies. sah.org.arashpublications.orgnih.gov It is characterized by low serum iron despite adequate or increased iron stores in macrophages. sah.org.arashpublications.orgnih.gov Animal models of inflammation have been developed to study the mechanisms underlying ACD/AI. sah.org.arnih.gov

Increased Hepcidin and Iron Sequestration in Animal Models

A key feature of ACD/AI in both humans and animal models is the upregulation of hepcidin production, primarily driven by inflammatory cytokines, particularly IL-6. sah.org.arashpublications.orgnih.govnih.govfrontiersin.org

Mechanism: Inflammatory stimuli activate signaling pathways, such as the JAK2-STAT3 pathway, which induce HAMP transcription in hepatocytes. nih.govfrontiersin.org The increased hepcidin then binds to ferroportin on duodenal enterocytes and macrophages, causing its degradation. sah.org.arashpublications.orgnih.gov

Iron Sequestration: This leads to reduced intestinal iron absorption and, crucially, retention of iron within macrophages of the reticuloendothelial system. sah.org.arashpublications.orgnih.gov The iron becomes sequestered and unavailable for erythropoiesis, resulting in hypoferremia (low serum iron) and iron-restricted erythropoiesis, even though total body iron stores may be normal or high. sah.org.arashpublications.orgnih.gov

Animal Models: Mouse models of inflammation induced by agents like heat-killed Brucella abortus exhibit increased hepcidin levels, hypoferremia, and iron accumulation in the liver, mimicking key features of human ACD/AI. sah.org.ar Transgenic mice overexpressing hepcidin also develop an iron-restricted anemia phenotype. nih.govnih.gov These models demonstrate that excessive hepcidin production is a central mechanism driving the iron sequestration and anemia in ACD/AI. nih.gov

Iron-Refractory Iron Deficiency Anemia (IRIDA) Mechanisms in Animal Models

Iron-Refractory Iron Deficiency Anemia (IRIDA) is a rare inherited disorder caused by mutations in the TMPRSS6 gene, which encodes matriptase-2. nih.govnih.govsah.org.arharvard.edu Matriptase-2 is a transmembrane serine protease that negatively regulates hepcidin expression by cleaving the hemojuvelin (HJV) co-receptor in the BMP signaling pathway. nih.govamegroups.orgnih.govashpublications.orgsah.org.ar

Mechanism: Mutations in TMPRSS6 lead to a loss of functional matriptase-2, impairing the cleavage of HJV. nih.govnih.govsah.org.ar This results in inappropriately high levels of BMP/HJV/SMAD signaling and consequent hepcidin overproduction, even in the presence of iron deficiency and anemia. nih.govnih.govsah.org.arharvard.edu

Animal Models: Tmprss6 knockout mice (Tmprss6-/-), also known as mask mice, exhibit a phenotype strikingly similar to human IRIDA, characterized by microcytic anemia, hypoferremia, and inappropriately elevated hepcidin levels that are resistant to oral iron supplementation. nih.govashpublications.orgsah.org.arharvard.eduashpublications.org These models confirm that loss of Tmprss6 function leads to hepcidin excess and impaired iron mobilization. nih.govsah.org.arharvard.eduashpublications.org

Research Findings: Studies in Tmprss6-/- mice have shown that the inappropriately high hepcidin levels cause iron sequestration in macrophages and reduced dietary iron absorption, preventing sufficient iron delivery for erythropoiesis. nih.govnih.govsah.org.arashpublications.org Crossing Tmprss6-/- mice with models of iron overload, such as Hfe-/- mice, has provided insights into the hierarchical relationship of these genes in hepcidin regulation, demonstrating that loss of Tmprss6 can revert the iron overload phenotype of Hfe deficiency to an IRIDA-like state. ashpublications.orgtandfonline.com Preclinical studies in Tmprss6 knockout mice have also explored therapeutic strategies targeting the hepcidin pathway, such as BMP type I receptor inhibitors or anti-HJV antibodies, which have shown potential in lowering hepcidin and improving anemia. nih.govashpublications.org

Iron-Loading Anemias (e.g., Thalassemia Models)

Iron-loading anemias, such as thalassemia syndromes, are characterized by ineffective erythropoiesis and often accompanied by iron overload. frontiersin.orgfrontiersin.orgmjhid.org Despite the iron overload, hepcidin levels are typically inappropriately low or normal, rather than elevated as would be expected for the iron status. frontiersin.orgfrontiersin.orgmjhid.orgashpublications.org

Mechanism: The ineffective erythropoiesis, particularly the expansion of immature erythroid precursors in the bone marrow, leads to the production of factors that suppress hepcidin expression. nih.govfrontiersin.orgfrontiersin.orgmjhid.org Erythroferrone (ERFE) is a key hormone produced by expanded erythroid precursors that suppresses hepcidin production, primarily by inhibiting the BMP/SMAD pathway. nih.govfrontiersin.orgmjhid.orgashpublications.org

Animal Models: Mouse models of beta-thalassemia, such as the Hbbth3/+ mouse, recapitulate key features of the human condition, including ineffective erythropoiesis, anemia, and iron overload with inappropriately low hepcidin levels. ashpublications.orgtandfonline.comashpublications.orgashpublications.orghaematologica.org These models have been crucial for understanding the interplay between ineffective erythropoiesis, hepcidin suppression, and iron loading. nih.govfrontiersin.orgfrontiersin.orgmjhid.orgashpublications.org

Research Findings: Studies in thalassemia mouse models have confirmed that factors released from the expanded erythroid compartment contribute to hepcidin suppression. frontiersin.orgfrontiersin.orgmjhid.orgashpublications.org Ablation of Erfe in thalassemic mice has been shown to restore hepcidin levels towards normal and reduce iron overload, although it may not fully correct the anemia, suggesting other factors also contribute to the disease. ashpublications.org The inappropriately low hepcidin in these models leads to increased intestinal iron absorption via enhanced ferroportin expression on enterocytes, contributing significantly to the iron overload. ashpublications.orghaematologica.org Approaches aimed at increasing hepcidin levels, such as hepcidin agonists, transgenic hepcidin overexpression, or silencing of the hepcidin suppressor matriptase-2 (TMPRSS6), have been explored in thalassemia mouse models and have shown promise in reducing iron loading and sometimes ameliorating the anemia. nih.govfrontiersin.orgtandfonline.comfrontiersin.orgashpublications.orgashpublications.org

Interactive Data Table Example (Illustrative - Based on text descriptions, specific numerical data points for direct comparison across models are not consistently provided in a format suitable for a single table from the search results):

Animal Model (Gene Knockout)Hepcidin Levels (Relative to WT)Iron OverloadIron Sequestration in MacrophagesIntestinal Iron AbsorptionAnemia Type (if applicable)
HAMP-/-Severely Decreased/AbsentSevereDecreasedIncreasedN/A (Iron Overload)
HFE-/-Inappropriately LowPresentDecreasedIncreasedN/A (Iron Overload)
HJV-/-Markedly DecreasedSevereDecreasedIncreasedN/A (Iron Overload)
TfR2-/-Inappropriately LowPresentNot consistently specifiedIncreasedN/A (Iron Overload)
Inflammation Model (e.g., B. abortus)IncreasedPresent (Liver)IncreasedDecreasedACD/AI (Iron-restricted)
Tmprss6-/-Inappropriately HighAbsent/LowIncreasedDecreasedIRIDA (Iron-refractory)
Beta-Thalassemia Model (Hbbth3/+)Inappropriately Low/NormalPresentVaried (often increased in spleen)IncreasedIron-loading (Ineffective erythropoiesis)

Note: This table summarizes general findings from the provided text snippets. Specific quantitative data varies depending on the study, model specifics, and time points evaluated.

Contributions to Other Pathological Processes (in vitro and animal models)

Studies employing in vitro cell cultures and in vivo animal models have provided valuable insights into the multifaceted involvement of hepcidin in disease processes extending beyond systemic iron overload disorders. These investigations highlight hepcidin's influence on cellular iron content, differentiation, proliferation, and the broader iron dynamics within specific tissue microenvironments.

Liver Pathologies (e.g., Fibrosis, Steatosis, Obesity)

Iron overload is a common feature observed in various chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), and is considered a potential contributor to disease progression. oup.comoup.comnih.gov Hepcidin, as the master regulator of iron, is intrinsically linked to the development and progression of these conditions in experimental settings.

Iron accumulation in hepatic cells, including hepatocytes and Kupffer cells, is a hallmark of liver fibrosis and can trigger oxidative stress, inflammation, and the activation of hepatic stellate cells (HSCs), key players in fibrogenesis. oup.comoup.com Hepcidin regulates the efflux of iron from these cells by targeting ferroportin. oup.com Experimental evidence suggests a complex role for hepcidin in liver fibrosis. While iron overload often correlates with reduced hepcidin expression, contributing to increased iron availability, some studies in animal models have indicated a protective role for hepcidin against fibrosis. For instance, adenoviral expression of hepcidin attenuated liver fibrosis in mice models induced by CCl4 intoxication or bile duct ligation. mdpi.com The proposed mechanism involves hepcidin-mediated increases in iron content within HSCs, which may impede their differentiation into collagen-producing myofibroblasts. mdpi.com Conversely, hepcidin knockout mice fed an iron-overload diet displayed significant liver fibrosis alongside iron accumulation and stellate cell activation. xiahepublishing.com

In the context of steatosis and obesity, high-fat diets in animal models have been shown to induce liver steatosis and dysregulate iron metabolism, often associated with increased hepcidin expression. plos.orgplos.org This increased hepcidin, despite leading to hepatic iron accumulation, may reflect an inflammatory response or altered metabolic signaling. plos.org Studies in hepcidin knockout mice fed a high-fat diet have shown attenuated steatosis but earlier onset of fibrosis, suggesting a complex interplay between hepcidin, iron, lipid metabolism, and fibrogenesis. wjgnet.comnih.gov Overexpression of hepcidin in a diet-induced NASH mouse model significantly ameliorated steatohepatitis, inflammation, and fibrosis. nih.govxiahepublishing.com This was accompanied by improvements in lipid metabolic abnormalities and inhibition of HSC activation. xiahepublishing.com

Renal Iron Metabolism and Associated Conditions in Animal Models

The kidneys play a role in iron reabsorption, and the hepcidin/ferroportin axis is also operative in renal tubules. nih.govnih.gov Studies in animal models have demonstrated that endogenous hepcidin controls ferroportin-mediated tubular iron reabsorption under physiological conditions. nih.govmdpi.com This control is important for both kidney and systemic iron homeostasis, particularly in the context of iron overload. nih.gov

In chronic kidney disease (CKD) animal models, elevated hepcidin levels are commonly observed and are considered a significant contributor to the anemia characteristic of CKD. oup.comindianjnephrol.orgoup.comdiscmedicine.comashpublications.org This is because increased hepcidin limits the availability of iron for erythropoiesis by blocking iron release from macrophages and decreasing intestinal iron absorption. indianjnephrol.orgdiscmedicine.comashpublications.org Studies using adenine-induced CKD models in rats and mice, which mimic the high hepcidin levels seen in human CKD, have shown that hepcidin lowering agents can mobilize stored iron and improve iron availability for red blood cell production. oup.comashpublications.orghaematologica.orgnih.gov Hepcidin knockout mice with induced CKD developed significantly less severe anemia compared to wild-type CKD mice, highlighting the pathogenic role of hepcidin in this context. nih.govnih.gov Furthermore, hepcidin appears to regulate intrarenal iron handling at the distal nephron, and its absence in hepcidin knockout mice leads to marked medullary iron deposition and iron leak in the urine. nih.gov

Cancer Biology in In Vitro and Animal Models

The relationship between iron metabolism and cancer is increasingly recognized, with hepcidin playing a role in modulating iron availability for rapidly proliferating tumor cells and influencing the tumor microenvironment. mdpi.comnih.gov

In vitro and animal studies have provided conflicting but informative data regarding hepcidin's direct effects on tumor cell behavior. In some cancer types, such as prostate cancer, exogenous hepcidin treatment or conditions leading to increased intracellular iron (due to reduced ferroportin expression) have been associated with enhanced cancer cell proliferation and migration in vitro. nih.govnih.govspandidos-publications.com For instance, prostate cancer cell lines treated with hepcidin showed increased proliferation and migration rates. nih.govspandidos-publications.com

Conversely, in other cancer models, particularly hepatocellular carcinoma (HCC), hepcidin downregulation has been linked to increased cancer cell proliferation and migration in vitro and enhanced xenograft tumor growth in vivo. frontiersin.org HAMP gene knockdown in liver cancer models led to enhanced malignant behaviors. frontiersin.org Similarly, treatment with exogenous hepcidin has been shown to inhibit fibrosarcoma cell growth. frontiersin.org These contrasting findings suggest that the impact of hepcidin on tumor cell proliferation and migration may be context-dependent and vary across different cancer types.

The tumor microenvironment (TME) is a complex ecosystem where iron metabolism is dysregulated, impacting both tumor cells and infiltrating immune cells. nih.govkitz-heidelberg.de Hepcidin produced either systemically or locally within the TME can significantly influence iron availability. nih.govfrontiersin.org Elevated hepcidin levels in the TME can restrict iron export from cancer cells by promoting ferroportin degradation, potentially leading to increased intracellular iron in tumor cells. mdpi.comfrontiersin.org This iron sequestration can support the high iron demand of rapidly dividing cancer cells for processes like DNA synthesis and energy metabolism. nih.govnih.gov

Furthermore, hepcidin's influence on iron within the TME can also affect immune cell function. Macrophages and neutrophils in the TME can produce cytokines like IL-6, which stimulate hepcidin expression. frontiersin.org While this might aim to sequester iron from pathogens or tumor cells (nutritional immunity), it can also impair the function of certain immune cells that require iron for their effector functions. nih.gov Studies in tumor-bearing mice have investigated the regulation of hepcidin and its impact on iron distribution within the tumor and other organs. karger.com These studies highlight the intricate interplay between systemic and local hepcidin production and the altered iron landscape within the TME, which collectively contribute to tumor progression.

Here is a summary of key findings regarding Hepcidin's role in various pathological processes:

Pathological ProcessModel System (in vitro/animal)Key ObservationProposed MechanismSource
Liver FibrosisAnimal (mice)Adenoviral hepcidin expression attenuated fibrosis. mdpi.com Hepcidin knockout mice showed more severe fibrosis. xiahepublishing.comIncreased HSC iron content impeding differentiation; inhibition of hepatocyte apoptosis. mdpi.comnih.gov mdpi.comxiahepublishing.comnih.gov
Liver Steatosis/NASHAnimal (mice, rats)High-fat diet altered hepcidin and iron. plos.orgplos.org Hepcidin overexpression attenuated steatohepatitis and fibrosis. nih.govxiahepublishing.comComplex interplay with lipid metabolism; inhibition of HSC activation. xiahepublishing.comwjgnet.com nih.govxiahepublishing.complos.orgplos.orgwjgnet.com
Renal Iron Metabolism/CKDAnimal (mice, rats)Hepcidin controls tubular iron reabsorption. nih.govmdpi.com Elevated hepcidin in CKD models contributes to anemia. oup.comnih.govRegulation of ferroportin in renal tubules; limiting iron availability for erythropoiesis. nih.govdiscmedicine.comashpublications.org nih.govmdpi.comoup.comdiscmedicine.comashpublications.orgnih.gov
Cancer Cell ProliferationIn vitro, Animal (mice)Increased proliferation in prostate cancer cells with hepcidin/high intracellular iron. nih.govspandidos-publications.com Downregulation linked to increased proliferation in liver cancer. frontiersin.orgModulation of intracellular iron levels via ferroportin; context-dependent effects. nih.govnih.govspandidos-publications.com nih.govnih.govspandidos-publications.comfrontiersin.org
Cancer Cell MigrationIn vitro, Animal (mice)Increased migration in prostate cancer cells with hepcidin/high intracellular iron. nih.govspandidos-publications.com Downregulation linked to increased migration in liver cancer. frontiersin.orgModulation of intracellular iron levels via ferroportin; context-dependent effects. nih.govspandidos-publications.com nih.govspandidos-publications.comfrontiersin.org
Tumor Microenvironment IronIn vitro, Animal (mice)Hepcidin influences iron availability for tumor and immune cells. nih.govfrontiersin.org Elevated hepcidin restricts iron export from cancer cells. mdpi.comfrontiersin.orgFerroportin degradation; impact on immune cell function; supporting tumor cell iron demand. mdpi.comnih.govnih.govfrontiersin.org mdpi.comnih.govnih.govfrontiersin.orgkarger.com

Hepcidin, a key regulator of systemic iron homeostasis, has garnered significant attention for its involvement in various physiological processes, including those related to cardiovascular health and metabolic syndrome. While primarily synthesized in the liver, hepcidin is also expressed in other tissues, including the heart, where it may play a role in local iron control and cardiac function researchgate.netelifesciences.org. Research in cardiovascular and metabolic syndrome models has explored the complex relationship between hepcidin, iron dysregulation, and disease pathogenesis.

4.4.4. Cardiovascular and Metabolic Syndrome Models

Studies in both human populations and animal models have investigated the association between hepcidin levels and the presence and progression of cardiovascular diseases and metabolic syndrome. Elevated serum hepcidin levels have been observed in individuals with metabolic syndrome, with levels increasing significantly and linearly with the number of metabolic syndrome features. plos.orgnih.govnih.gov This association persists even after adjusting for factors such as age and C-reactive protein, suggesting that hyperhepcidinemia may be an additional characteristic of metabolic syndrome. plos.orgnih.gov The elevated hepcidin in metabolic syndrome may be a response to increased iron stores, and its pleiotropic effects could potentially worsen insulin (B600854) resistance and contribute to cardiovascular complications. plos.orgnih.govnih.gov

In the context of chronic kidney disease (CKD), which is often associated with metabolic syndrome and increased cardiovascular risk, elevated hepcidin levels have been found to correlate with components of metabolic syndrome, including hypertension and higher uric acid levels. scielo.brscielo.br A study in CKD patients reported a positive correlation between hepcidin and markers such as urea, creatinine, ferritin, triglycerides, and LDL cholesterol. scielo.brscielo.br Conversely, negative correlations were observed between hepcidin and estimated glomerular filtration rate (eGFR), hemoglobin, and hematocrit in these patients. scielo.brscielo.br These findings suggest a potential role for hepcidin in the pathogenesis of metabolic syndrome in CKD patients. scielo.brscielo.br

Research in animal models of atherosclerosis has provided insights into the potential protective or detrimental effects of hepcidin modulation. In a hyperlipidemic mouse model, hepcidin deficiency was associated with decreased macrophage iron, a reduced aortic macrophage inflammatory phenotype, and protection against atherosclerosis. scielo.brnih.govmdpi.comresearchgate.net This suggests that reducing hepcidin activity and subsequent macrophage iron content could be a potential therapeutic strategy for preventing atherosclerosis. scielo.brnih.gov Conversely, increased hepcidin expression has been observed in human carotid plaques, correlating with macrophage accumulation and apoptosis, highlighting a potential role for hepcidin in plaque progression and rupture. mdpi.com Some studies suggest that hepcidin may promote plaque destabilization by preventing iron export from macrophages within the plaque. frontiersin.org

The relationship between hepcidin and heart failure is also being explored. In community-dwelling older adults without anemia, lower plasma hepcidin levels were associated with a higher risk of incident heart failure, particularly heart failure with preserved ejection fraction (HFpEF). researchgate.netoup.comnih.govresearchgate.net Lower hepcidin levels in this population were also linked to worse cardiac function, including higher E wave, E/e' ratio, left atrial volume index, and pulmonary artery systolic pressure. researchgate.netoup.comnih.govresearchgate.net These findings suggest that monitoring iron metabolism dysregulation, even in the absence of anemia, might be important in older adults. nih.govresearchgate.net However, other research indicates that while elevated hepcidin levels may characterize an early stage of heart failure, progression can be associated with a decline in circulating hepcidin. researchgate.net In patients with chronic heart failure, iron deficiency is a common comorbidity, and impaired iron metabolism, potentially influenced by inflammation and hepcidin, is implicated in its pathogenesis. organscigroup.com

Studies in patients with coronary artery disease have shown a positive association between plasma hepcidin levels and mortality risk, particularly in those with acute coronary syndrome. oncotarget.com Higher hepcidin concentrations have also been linked to the presence of plaque and intima-media thickness in women. oncotarget.com However, one large study in patients with angiographically documented coronary heart disease did not find a significant association between hepcidin levels and future myocardial infarction or cardiovascular death after adjusting for various risk factors. mdpi.com

The role of hepcidin in diabetes mellitus, a key component of metabolic syndrome, is also complex. While some studies suggest no effect of diabetes on hepcidin expression in the liver and adipose tissue, others report higher hepcidin levels in diabetic individuals with elevated ferritin and IL-6. ekb.eg Iron overload, potentially influenced by hepcidin, has been linked to an increased incidence of type 2 diabetes and can affect pancreatic beta-cell function. scielo.brekb.eg Conversely, in streptozocin-induced diabetic rats, hepatic hepcidin levels decreased, leading to increased intestinal iron absorption and iron accumulation. scielo.br Similarly, lower hepcidin levels have been observed in diabetic patients with decreased beta-cell function. scielo.br

The interplay between hepcidin, iron metabolism, inflammation, and lipid and glucose metabolism is complex and continues to be an area of active research in the context of cardiovascular diseases and metabolic syndrome.

Detailed Research Findings and Data Summaries

Research has provided specific data points illustrating the relationship between hepcidin and parameters associated with metabolic syndrome and cardiovascular disease.

In a study of CKD patients and healthy volunteers, hepcidin levels were significantly higher in the CKD group (30.3 ± 24.7 ng/ml) compared to the control group (17.8 ± 8.4 ng/ml) (P<0.05). scielo.brscielo.br This study also found a statistically significant positive correlation between hepcidin and serum uric acid levels in both groups. scielo.brscielo.br

A population study on metabolic syndrome reported that subjects with MetS had significantly higher serum levels of both ferritin and hepcidin compared to subjects without MetS. plos.orgnih.govnih.gov Geometric means for ferritin were 102 µg/L in the MetS group versus 61 µg/L in the non-MetS group (P<0.001), and for hepcidin, they were 7.95 nM versus 4.29 nM (P<0.001). plos.orgnih.gov

A study on coronary artery disease patients found that in patients with acute coronary syndrome, the multivariable-adjusted hazard ratios across tertiles of hepcidin for all-cause mortality were 1.00, 2.18 (95% CI 1.23-3.94), and 2.82 (95% CI 1.59-5.12) (Ptrend=0.006). oncotarget.com For CVD mortality, the corresponding hazard ratios were 1.00, 2.20 (95% CI 1.12-4.05), and 2.64 (95% CI 1.41-5.65) (Ptrend=0.01). oncotarget.com

In a hyperlipidemic mouse model of atherosclerosis, hepcidin-deficient mice (Hamp−/−/Ldlr−/−) on a high-fat diet for 21 weeks had lower average body weight (40.4±0.9 g) compared to control mice (Hamp+/+/Ldlr−/−) (43.8±0.9 g, p=0.01). nih.govresearchgate.net Fasting serum LDL levels were also lower in hepcidin-deficient mice (262±39 mg/dL) compared to control mice (392±38 mg/dL, p=0.003). nih.govresearchgate.net Macrophage activity in the aortas of hepcidin-deficient mice was reduced by 45% compared to control mice. researchgate.net

Interactive Data Tables

Here are some interactive data tables summarizing key findings:

Study Population (Reference)Hepcidin Level ComparisonKey FindingP-value
CKD Patients vs Controls scielo.brscielo.brCKD: 30.3 ± 24.7 ng/mlHigher hepcidin in CKD patients<0.05
Controls: 17.8 ± 8.4 ng/ml
Metabolic Syndrome vs No MetS plos.orgnih.govMetS: 7.95 nM (geometric mean)Higher hepcidin in MetS subjects<0.001
No MetS: 4.29 nM (geometric mean)
Study Population (Reference)Hepcidin AssociationHazard Ratio (95% CI)P-value
Older Adults (ARIC Study) researchgate.netoup.comnih.govresearchgate.netLower hepcidin (per 50% decrease) and overall incident HF1.15 (1.05–1.26)0.003
Lower hepcidin (per 50% decrease) and incident HFpEF1.25 (1.10–1.42)0.001
Lower hepcidin (per 50% decrease) and incident HFrEF1.08 (0.94–1.24)0.30
ACS Patients oncotarget.comHepcidin (tertile 2 vs 1) and all-cause mortality2.18 (1.23-3.94)0.006 (Ptrend)
Hepcidin (tertile 3 vs 1) and all-cause mortality2.82 (1.59-5.12)
Hepcidin (tertile 2 vs 1) and CVD mortality2.20 (1.12-4.05)0.01 (Ptrend)
Hepcidin (tertile 3 vs 1) and CVD mortality2.64 (1.41-5.65)
Animal Model (Reference)Genotype/InterventionKey FindingData (Mean ± SEM or %)P-value
Hyperlipidemic Mouse Model of Atherosclerosis nih.govresearchgate.netHamp−/−/Ldlr−/− (hepcidin deficient)Lower body weight vs control40.4±0.9 g vs 43.8±0.9 g0.01
Hamp−/−/Ldlr−/−Lower fasting serum LDL vs control262±39 mg/dL vs 392±38 mg/dL0.003
Hamp−/−/Ldlr−/−Reduced aortic macrophage activity vs control45% reductionNot specified in snippet

V. Research Methodologies and Analytical Approaches for Hepcidin Study

In Vitro Experimental Models

In vitro models, primarily utilizing cell cultures, are fundamental for dissecting the cellular and molecular pathways that regulate hepcidin (B1576463) expression and activity.

Cell Lines for Hepcidin Expression and Regulation Studies (e.g., HepG2 cells)

Hepatocellular carcinoma cell lines, particularly HepG2 and Huh-7 cells, are widely used in hepcidin research because they retain key signaling machinery involved in hepcidin production plos.orgd-nb.infohaematologica.org. These cell lines serve as convenient models for studying the transcriptional regulation of the hepcidin gene (HAMP) nih.govkyoto-u.ac.jp.

Studies using HepG2 cells have shown that inflammatory cytokines like interleukin-6 (IL-6) and lipopolysaccharide (LPS) significantly up-regulate hepcidin expression at both mRNA and protein levels nih.govmdpi.com. Iron also regulates hepcidin in HepG2 cells in a dose-dependent manner, with lower doses increasing expression and higher doses leading to down-regulation nih.gov. However, the basal expression of hepcidin in HepG2 and other liver cell lines can be lower compared to primary hepatocytes, sometimes near the detection limit for standard RT-PCR and RT-qPCR analyses nih.govkyoto-u.ac.jp. Despite this, luciferase-based reporter assays using the HAMP promoter in HepG2 cells have demonstrated sensitive induction of hepcidin transcription by bone morphogenetic proteins (BMPs) nih.govkyoto-u.ac.jp.

Huh-7 cells, another hepatoma cell line, have also been used to study hepcidin regulation by circulating factors, such as sera from patients with iron overload conditions like hemochromatosis and thalassemia. plos.org. Studies in Huh-7 cells exposed to patient sera have reproduced, at a lower level, the hepcidin regulation observed in HepG2 cells, suggesting the importance of circulating factors in influencing hepcidin transcription plos.org. Huh-7 cells carrying a mutation in HFE, leading to a lack of HFE expression, serve as a model to assess the role of HFE in hepcidin regulation plos.org.

Primary Cell Cultures

Primary hepatocyte cultures, derived directly from liver tissue, are considered a more physiologically relevant model for studying hepcidin regulation compared to continuous cell lines, as they often exhibit higher basal hepcidin expression nih.govkyoto-u.ac.jp.

Freshly isolated murine primary hepatocytes have been shown to respond to physiological iron stimuli. For instance, they increase hepcidin mRNA levels in response to holotransferrin (iron-bound transferrin) but not apotransferrin (iron-free transferrin) nih.govresearchgate.netnih.gov. This response is mediated through a hemojuvelin/BMP2/4-dependent pathway nih.govresearchgate.netnih.gov. This finding highlights the utility of primary hepatocytes for investigating the intricate mechanisms by which iron status is sensed and translated into changes in hepcidin synthesis nih.govresearchgate.net.

Co-culture Systems for Intercellular Communication Studies

Co-culture systems are employed to investigate the interactions between different cell types that influence hepcidin expression, particularly the cross-talk between hepatocytes and macrophages.

An in vitro co-culture system using Huh-7 hepatoma cells and activated THP-1 macrophages has been developed to study how macrophages influence hepatocyte hepcidin regulation haematologica.orgnih.govtandfonline.com. This model has demonstrated that activated macrophages induce HAMP expression and increase HAMP promoter activity in hepatoma cells, suggesting that macrophage-derived soluble factors play a role in stimulating hepcidin production haematologica.orgnih.gov. Similar studies using primary hepatocytes and macrophage-conditioned medium have also shown induction of HAMP expression haematologica.orgnih.gov. These co-culture models are valuable for understanding the mechanisms underlying inflammation-induced hepcidin synthesis, a key factor in conditions like the anemia of inflammation haematologica.orgnih.gov.

In Vivo Animal Models

Animal models, predominantly mice, are indispensable for studying the systemic effects of hepcidin and its role in complex physiological and pathological processes, including iron metabolism disorders and inflammatory conditions.

Genetic Manipulation: Knockout and Transgenic Animal Models

Genetically modified mouse models have been instrumental in establishing the central role of hepcidin in iron homeostasis.

Knockout Models: Mice with a targeted disruption of the hepcidin gene (Hamp knockout mice) exhibit severe iron overload, mirroring hereditary hemochromatosis in humans ashpublications.orgnih.govuni-ulm.deplos.org. Liver-specific hepcidin knockout mice also develop severe iron overload, demonstrating that hepatocyte-produced hepcidin is the primary regulator of systemic iron levels ashpublications.orgfrontiersin.org. Studies in hepcidin knockout mice have helped elucidate the mechanisms of iron toxicity in the liver and the contribution of lysosomal iron overload to liver injury uni-ulm.denih.gov. These models are valuable for studying the consequences of hepcidin deficiency and evaluating potential therapies for iron overload disorders mdpi.comfrontiersin.orgtandfonline.com.

Transgenic Models: Transgenic mice overexpressing hepcidin, often under the control of a liver-specific promoter, develop severe iron deficiency anemia nih.govpnas.org. These models recapitulate key features of the anemia of inflammation, including hypoferremia, iron sequestration in macrophages, and impaired response to erythropoietin nih.govashpublications.org. Tetracycline-regulated hepcidin transgenic mice allow for inducible hepcidin expression, providing a tool to study the effects of controlled hepcidin levels on iron homeostasis and erythropoiesis nih.govashpublications.orgjax.org. Crossing transgenic hepcidin mice with models of hemochromatosis or β-thalassemia has shown that restoring or increasing hepcidin levels can correct iron overload and improve anemia in these conditions mdpi.com.

Pharmacological Intervention Models

Animal models are widely used to evaluate the efficacy of pharmacological agents targeting hepcidin or its regulatory pathways.

Pharmacological interventions in mouse and rat models of iron disorders and inflammatory conditions have provided insights into potential therapeutic strategies. For example, studies in mouse models of anemia of inflammation have shown that inhibitors of ALK2, a key regulator of hepcidin induction, can decrease hepatic hepcidin mRNA and improve hemoglobin levels mdpi.com. Similarly, BMP type I receptor inhibitors have been shown to lower hepcidin and improve hemoglobin in mouse models nih.govhaematologica.org. Heparin, an anticoagulant, has also been shown to inhibit hepcidin expression in mice by sequestering BMPs, leading to decreased hepcidin mRNA and increased serum iron haematologica.org.

Minihepcidins, synthetic peptides designed to mimic hepcidin activity, have been tested in hepcidin-deficient mouse models of hemochromatosis, demonstrating their potential to prevent iron overload frontiersin.orgtandfonline.com. Conversely, hepcidin antagonists, such as neutralizing monoclonal antibodies or spiegelmers, have been studied in models of inflammatory anemia to improve iron availability and ameliorate anemia tandfonline.comnih.gov. Studies using the ALK inhibitor LDN193189 in mice treated with ferrous sulfate (B86663) or LPS have shown that hepcidin inhibition can improve iron homeostasis by increasing serum iron and decreasing tissue iron accumulation thieme-connect.com.

These pharmacological intervention models are crucial for preclinical testing of novel compounds aimed at modulating hepcidin levels for therapeutic purposes in various iron-related disorders mdpi.comfrontiersin.orgtandfonline.comhaematologica.org.

Disease Induction Models (e.g., inflammation, iron overload/deficiency)

Inflammation is a well-established inducer of hepcidin expression. Proinflammatory cytokines, particularly interleukin-6 (IL-6), are known to activate hepcidin synthesis, leading to decreased serum iron levels and contributing to the anemia of inflammation. radboud-ironcenter.comdergipark.org.trhaematologica.orgmdpi.comhaematologica.org Animal models are frequently used to study the mechanisms underlying inflammation-induced hepcidin production. For instance, injecting lipopolysaccharide (LPS) into mice has been shown to increase hepcidin release in liver tissue, mimicking an endotoxemia model. dergipark.org.tr Studies in mouse models have also demonstrated that genetic disruption of hepatic BMP signaling can blunt hepcidin induction in response to inflammation. haematologica.org

Iron overload also stimulates hepcidin synthesis, acting as a mechanism to prevent the accumulation of excess iron. radboud-ironcenter.comhaematologica.orghaematologica.org Conversely, iron deficiency suppresses hepcidin levels, promoting increased iron absorption and mobilization from stores. dergipark.org.trhaematologica.orghaematologica.org Models of dietary iron overload or deficiency are used to investigate the intricate feedback loops regulating hepcidin in response to changes in iron status. In patients with infection and inflammatory disease, iron overload by transfusion has been reported to increase urinary hepcidin excretion, with hepcidin mRNA significantly induced by IL-6 in vitro. dergipark.org.tr Studies in mice with iron deficiency anemia have shown an increase in hepcidin levels after iron replacement. dergipark.org.tr

Species-Specific Hepcidin Research (e.g., mouse, rat, pig, fish models)

Research into hepcidin has been conducted across a variety of animal species, each offering unique advantages for studying specific aspects of hepcidin biology and iron metabolism. Hepcidin homologues and putative hepcidin precursors have been identified in numerous vertebrates, including mammals, birds, amphibians, and fish. nih.gov

Mouse models are widely used due to the availability of genetic tools and their relatively well-characterized iron metabolism pathways. dergipark.org.trauburn.eduhaematologica.orgresearchgate.net However, it is important to note that mice have two paralogous hepcidin genes, Hepc1 and Hepc2, with only Hepc1 primarily involved in iron metabolism, which requires careful consideration when extrapolating findings to humans. haematologica.org Mouse models of inflammation, hemolytic anemia, and genetic deficiencies (e.g., Hamp-1, Hjv, and Hfe knockout mice) are employed to study hepcidin regulation and its role in disease. researchgate.net

Rat models are also utilized in hepcidin research. dergipark.org.trnih.govhaematologica.org

Pig models, particularly young piglets, have been identified as convenient animal models for exploring the accuracy and relationship between indicators for assessing systemic iron status, similar to transgenic mouse models of iron disorders. nih.govplos.org Studies in piglets have shown that urinary hepcidin-25 (B1576460) levels correlate highly with hepatic hepcidin mRNA and plasma hepcidin-25 concentrations in anemic and iron-supplemented animals. nih.govplos.org

Research in fish species has also contributed to the understanding of hepcidin. Hepcidin homologues have been identified in several fish species, including zebrafish, salmon, and bass. nih.govauburn.edu These models can provide insights into the evolutionary conservation and diverse roles of hepcidin.

Other species, such as dogs and guinea pigs, have also been subjects of hepcidin research. dergipark.org.trhaematologica.orgbioscientifica.com Studies in dogs have investigated the relationship between hepcidin levels and anemia parameters in the context of infections. dergipark.org.tr Guinea pig hepcidin has shown high homology to human hepcidin, suggesting its potential as a relevant animal model. bioscientifica.com

Analytical Techniques for Hepcidin Quantification and Characterization

Accurate quantification and characterization of hepcidin in biological samples are essential for both research and clinical applications. Various analytical techniques have been developed for this purpose, with mass spectrometry-based methods playing a pivotal role due to their specificity and ability to differentiate between hepcidin isoforms. nih.govnih.gov

Mass Spectrometry-Based Assays

Mass spectrometry (MS)-based assays are considered pivotal for quantifying the bioactive 25-amino acid form of hepcidin and discriminating it from other naturally occurring smaller isoforms that may not have a known role in iron metabolism. plos.org These methods offer the advantage of being able to separately detect and quantify different hepcidin isoforms by their distinct masses. scispace.com

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a technique used for the quantification of hepcidin in biological samples, including urine and serum. scispace.comacs.orgnih.govnih.govashpublications.org This method involves co-crystallizing the sample with a matrix material on a target plate, followed by laser irradiation. The ionized hepcidin molecules are then detected based on their time of flight to the detector, which is related to their mass-to-charge ratio (m/z). scispace.comashpublications.org

Quantitative MALDI-TOF MS assays for hepcidin often utilize internal standards, such as stable isotope-labeled hepcidin, to improve accuracy and precision. acs.orgnih.govnih.gov Sample preparation steps, such as weak cation exchange (WCX) enrichment or solid phase extraction (SPE), are often employed to concentrate hepcidin and remove interfering substances before MALDI-TOF MS analysis. plos.orgscispace.comnih.gov MALDI-TOF MS can provide monoisotopic resolution for hepcidin analysis and allows for the simultaneous detection of different hepcidin isoforms like hepcidin-20 (B1576446), -22, and -25. nih.govashpublications.org While LC-MS methods may require longer analysis times per sample, MALDI-TOF MS can offer faster analysis, making it suitable for high-throughput screening.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique widely used for the quantification of hepcidin, offering high specificity and sensitivity. researchgate.netnih.govthermofisher.comkcl.ac.ukashpublications.orgnih.govhaematologica.org LC-MS methods typically involve separating hepcidin from other components in the biological sample using liquid chromatography before it enters the mass spectrometer for detection and quantification. thermofisher.comkcl.ac.ukashpublications.org

LC-MS, particularly coupled with tandem mass spectrometry (LC-MS/MS), allows for the accurate determination of hepcidin concentrations in complex matrices like serum and plasma. researchgate.netkcl.ac.ukashpublications.orgnih.govhaematologica.org Various LC-MS/MS approaches have been developed, often employing protein precipitation and solid-phase extraction for sample preparation. ashpublications.orgnih.gov The use of isotopically labeled internal standards is common in LC-MS methods to compensate for potential variations during sample processing and analysis, leading to improved quantification accuracy. thermofisher.comashpublications.orghaematologica.orggoogle.com

LC-MS/MS methods can effectively quantify hepcidin-25 and also detect and quantify other isoforms such as hepcidin-20, -22, and -24, providing a more comprehensive profile of circulating hepcidin forms. kcl.ac.uk LC-MS methods have been applied to quantify hepcidin in samples from both humans and animal models like mice and cynomolgus monkeys. researchgate.netthermofisher.comashpublications.org

Weak Cation Exchange Time-of-Flight Mass Spectrometry (WCX-TOF MS)

Weak Cation Exchange Time-of-Flight Mass Spectrometry (WCX-TOF MS) is a specific mass spectrometry-based method that combines weak cation exchange chromatography for sample enrichment with TOF MS analysis. radboud-ironcenter.comnih.govplos.orgplos.orgscispace.comresearchgate.net This technique has been used for the measurement of hepcidin in various biological fluids, including serum, plasma, and urine. radboud-ironcenter.comnih.govplos.orgplos.orgresearchgate.net

The WCX step helps to isolate and concentrate the cationic hepcidin peptide from the sample matrix before MS analysis. plos.org WCX-TOF MS methods often utilize internal standards, such as synthetic hepcidin analogues or stable isotope-labeled hepcidin, for quantification. radboud-ironcenter.complos.orgscispace.comresearchgate.net This method can distinguish and quantify different hepcidin isoforms, including hepcidin-25, -22, and -20, based on their mass-to-charge ratios. scispace.comresearchgate.net WCX-TOF MS has been applied in studies involving human samples and animal models like pigs. nih.govplos.orgplos.orgscispace.comresearchgate.net It is considered a valuable special-purpose assay for disorders where concentrations of hepcidin isoforms may vary, such as chronic kidney disease. nih.govscispace.com

Isoform Differentiation and Quantification

Differentiating and quantifying the various hepcidin isoforms (Hepcidin-25, Hepcidin-22, and Hepcidin-20) is important because only Hepcidin-25 is considered the primary bioactive form in iron regulation haematologica.orgscispace.comresearchgate.net. While Hepcidin-20 and Hepcidin-22 have been detected, particularly in conditions like chronic kidney disease, their role in iron metabolism is not well-established scispace.comnih.govresearchgate.net.

Mass spectrometry (MS)-based methods, including Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are capable of separating and quantifying individual hepcidin isoforms based on their different masses haematologica.orgscispace.complos.org. For instance, TOF-MS assays can separately detect and quantify Hepcidin-25, Hepcidin-22, and Hepcidin-20 scispace.com. LC-MS/MS methods have also been developed that specifically differentiate Hepcidin-25 from its isoforms msacl.org.

In contrast, many immunoassay-based methods, such as Enzyme-Linked Immunosorbent Assays (ELISAs), often measure total hepcidin concentration and may not effectively discriminate between isoforms due to cross-reactivity haematologica.orgscispace.comsrce.hr.

Immunoassays

Immunoassays utilize antibodies to detect and quantify hepcidin. They are generally considered more accessible and suitable for high-throughput analysis compared to some MS-based methods haematologica.orgscispace.com.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique for quantifying hepcidin in serum and other biological fluids haematologica.orgscispace.com. Both competitive and sandwich ELISA formats have been developed . While ELISAs offer advantages in terms of cost and throughput, their ability to specifically measure only the bioactive Hepcidin-25 can be limited nih.govscispace.com.

Limitations in Isoform Specificity

A significant limitation of many hepcidin ELISAs is their lack of absolute specificity for Hepcidin-25, leading to potential cross-reactivity with other hepcidin isoforms like Hepcidin-20 and Hepcidin-22 scispace.comnih.govsrce.hr. Studies have shown that some ELISAs can cross-react significantly with Hepcidin-22 and Hepcidin-20 scispace.com. This lack of specificity means that ELISA measurements may reflect the total hepcidin concentration rather than specifically the bioactive Hepcidin-25, which can be particularly relevant in conditions where isoform levels are altered, such as chronic kidney disease scispace.comnih.gov. The extent of cross-reactivity is dependent on the antibodies used in the assay scispace.com. The lack of standardization among different ELISA methods also contributes to variations in results srce.hr.

Molecular Biology Techniques

Molecular biology techniques are employed to study hepcidin at the gene expression and protein levels.

Quantitative Real-Time PCR for Gene Expression

Quantitative Real-Time PCR (qRT-PCR), also known as RT-PCR, is a common technique used to measure the expression levels of the hepcidin gene (HAMP) brieflands.comelsevier.esnih.gov. This method quantifies the amount of HAMP mRNA in a sample, providing insights into the transcriptional regulation of hepcidin synthesis brieflands.comelsevier.es. Studies utilize specific primers designed to amplify HAMP mRNA elsevier.esnih.gov. Normalization to reference genes with stable expression is typically performed to ensure accurate quantification brieflands.comnih.gov. qRT-PCR has been used to demonstrate increased HAMP expression in conditions like nonalcoholic steatohepatitis and in response to stimuli like iron and inflammation elsevier.esnih.gov.

An example of research findings using qRT-PCR includes a study showing increased gene expression of HAMP (2.3 fold, p = 0.027) in patients with nonalcoholic steatohepatitis compared to control subjects elsevier.es. Another study demonstrated increased hepcidin mRNA levels in human peripheral blood lymphocytes in response to holotransferrin and TNF-α nih.gov.

Western Blotting for Protein Analysis

Western blotting is a technique used to detect and quantify specific hepcidin proteins in biological samples cellsignal.comnih.govabclonal.complos.orgashpublications.org. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using antibodies specific to hepcidin to detect the protein nih.govplos.org. Western blot analysis can identify different forms of hepcidin based on their molecular weight.

Research using Western blotting has identified immunoreactive bands corresponding to pro-hepcidin (~10 kDa) and other hepcidin-related proteins (~20 kDa) in liver extracts and HepG2 cells nih.gov. Western blot analysis of human serum has also identified a single hepcidin band of approximately 10 kDa, co-migrating with immunoreactive hepcidin in liver extracts and HepG2 cells nih.gov. This technique has also been used to analyze the levels of proteins involved in iron metabolism, such as ferroportin, in hepcidin-deficient mice ashpublications.org.

An example of Western blot application is the analysis of protein extracts from Hep G2 cells using a hepcidin antibody, showing a band at the expected molecular weight for hepcidin cellsignal.com. Another study used Western blot to show increased levels of duodenal cytochrome b, divalent metal transporter 1, and ferroportin in hepcidin-deficient mice ashpublications.org.

Here is a summary of typical findings from some of the research methodologies discussed:

MethodAnalyte MeasuredKey Finding ExampleCitation
SELDI-TOF MS / TOF-MSHepcidin IsoformsDetection and quantification of Hepcidin-25, Hepcidin-22, and Hepcidin-20. scispace.com
ELISATotal HepcidinCorrelation with ferritin levels in diagnosing iron deficiency anemia and anemia of chronic disease. nih.gov
qRT-PCR (HAMP)Hepcidin mRNAIncreased HAMP expression in nonalcoholic steatohepatitis (2.3 fold vs. control, p=0.027). elsevier.es
Western BlotHepcidin ProteinIdentification of ~10 kDa band corresponding to pro-hepcidin in liver and serum. nih.gov
Immunohistochemistry for Tissue Localization

Immunohistochemistry (IHC) is a widely used technique to determine the spatial distribution and cellular localization of hepcidin protein in various tissues. This method utilizes specific antibodies that bind to hepcidin, allowing its visualization within tissue sections.

Studies employing immunohistochemistry have revealed hepcidin expression in several tissues beyond the liver, which is the primary site of synthesis. For instance, hepcidin immunoreactivity has been observed in hepatocytes, particularly in periportal regions, with staining decreasing towards the central veins bioscientifica.comnih.gov. Subcellularly, hepcidin has been localized to the basolateral membrane domain of hepatocytes bioscientifica.comnih.gov.

Beyond the liver, hepcidin protein has been detected in the kidney, specifically in tubules of the renal cortex, medulla, and papilla bioscientifica.com. In the pancreas, hepcidin immunoreactivity has been confined to the endocrine islets of Langerhans bioscientifica.com. Immunohistochemistry has also been instrumental in identifying hepcidin localization in less conventional sites, such as lung macrophages and bronchial epithelial cells in normal pulmonary tissue, and in the cytoplasm of lung carcinoma cells in non-small cell lung cancer (NSCLC) tissue nih.gov. Studies have also shown hepcidin protein in the epithelial cells of the choroid plexus, meningeal macrophages, and astrocytes near blood vessels in the brain frontiersin.org. In the rat brain, hepcidin protein was highly expressed in blood vessels, specifically in endothelium and pericytes, and also seen in the corpus callosum with some co-localization with ferroportin researchgate.net.

The technique typically involves fixing tissue specimens, embedding them (often in paraffin), sectioning, and then incubating the sections with primary antibodies against hepcidin. nih.govfrontiersin.org. Signal detection is achieved using labeled secondary antibodies or avidin-biotin complex techniques, followed by visualization with chromogens or fluorescence nih.govfrontiersin.org. Controls, such as incubating antibodies with immunizing peptides, are crucial to ensure the specificity of the immunoreaction nih.gov.

Detailed research findings from immunohistochemistry studies highlight the diverse tissue distribution of hepcidin, suggesting potential local roles in iron handling or other functions in these organs, in addition to its systemic endocrine function regulated by hepatic synthesis. For example, increased hepcidin protein has been observed in cancerous tissues of NSCLC compared to normal tissues nih.govnih.gov.

Cellular Assays for Functional Analysis (e.g., Ferroportin Internalization Assays)

Cellular assays are essential for investigating the functional consequences of hepcidin activity, particularly its interaction with ferroportin. A key functional assay is the ferroportin internalization assay, which directly measures the ability of hepcidin to induce the removal of ferroportin from the cell surface.

These assays typically involve cells that endogenously express or are engineered to express ferroportin, often tagged with fluorescent proteins like GFP or V5 frontiersin.orgplos.orgnih.gov. Cells are incubated with hepcidin, and the subsequent decrease in cell surface ferroportin is monitored using techniques such as immunofluorescence microscopy, flow cytometry, or Western blot analysis frontiersin.orgplos.orgnih.govashpublications.org.

Ferroportin internalization assays have demonstrated that hepcidin binding to ferroportin triggers its rapid internalization and subsequent degradation in lysosomes plos.orgashpublications.orgmolbiolcell.org. This process is temperature- and pH-dependent plos.org. Studies using fluorescently labeled hepcidin analogs have shown that hepcidin is co-internalized with ferroportin and degraded together in lysosomes plos.org. Lysosomal inhibitors can prevent the degradation of both hepcidin and ferroportin plos.org.

Research findings from these assays have provided insights into the molecular mechanisms underlying hepcidin-mediated ferroportin regulation. For instance, studies have shown that hepcidin-mediated ferroportin internalization is a rapid process that can be induced by low concentrations of hepcidin nih.gov. The N-terminus of hepcidin has been identified as essential for its interaction with ferroportin frontiersin.org. Furthermore, studies have indicated that ferroportin internalization occurs through clathrin-coated pits and requires tyrosine phosphorylation of ferroportin molbiolcell.org. Ubiquitination of ferroportin is required for its degradation but not necessarily for internalization molbiolcell.org.

Cellular assays, including ferroportin internalization assays, are crucial for screening potential hepcidin agonists and antagonists and for understanding the impact of ferroportin mutations on hepcidin sensitivity and iron transport nih.govmdpi.comjci.org. For example, a flow-cytometry-based assay was used to analyze the effects of a novel ferroportin mutation (p.D84E) on hepcidin-mediated internalization and iron transport, revealing hepcidin insensitivity associated with this mutation nih.gov.

Vi. Future Directions in Hepcidin Research

Elucidating Novel Regulatory Pathways and Interacting Molecules

While the major pathways regulating hepcidin (B1576463) expression, such as the BMP/SMAD, HFE–TFR2, and IL-6/STAT3 pathways, are relatively well-established, future research aims to uncover novel regulatory molecules and pathways that fine-tune hepcidin synthesis. The regulation of hepcidin expression is a complex process involving the interplay of multiple pathways in response to inflammatory conditions and iron levels. mdpi.comresearchgate.net For instance, molecules involved in the BMP/SMAD pathway, including hemojuvelin (HJV), are understood to interact with the IL-6/STAT3 pathway under inflammatory conditions, playing a role in inducing hepcidin expression. mdpi.com Future studies are needed to validate findings from cell line experiments, such as those involving BV2 microglial cells, in other hepcidin-synthesizing cells like hepatocytes. mdpi.com Additionally, the functional intersection of HFE and TFR2 with the BMP-SMAD1/5/8 pathway and their potential interactions with HJV and BMP type I receptor ALK3 are areas requiring further investigation to fully elucidate the mechanisms modulating hepcidin transcription. nih.gov The role of other cytokines beyond IL-6, such as IL-22 and Oncostatin-M, in stimulating hepcidin transcription also warrants further exploration. frontiersin.org

Investigating Local vs. Systemic Roles of Hepcidin in Specific Tissues

Beyond its primary role in systemic iron homeostasis governed by liver-derived hepcidin, research indicates that hepcidin is also expressed in various other tissues, including the heart, brain, kidney, pulmonary vasculature, macrophages, and dendritic cells. elifesciences.orgnih.govnih.gov A key area of future research is to understand the specific functions of this locally produced hepcidin and how it contributes to tissue-specific iron regulation. Studies using genetically modified mice, such as those with cardiomyocyte-specific deletion of hepcidin, have demonstrated a cell-autonomous role for hepcidin in cardiac iron homeostasis, where its disruption can lead to fatal contractile and metabolic dysfunction due to cardiomyocyte iron deficiency. elifesciences.orgbioiron.org Ablation of hepcidin in macrophages has shown effects on cardiac repair and regeneration in myocardial infarction models, while its ablation in keratinocytes impacted neutrophil recruitment in bacterial infections. bioiron.org More recently, dendritic cell-derived hepcidin has been implicated in promoting mucosal healing in models of inflammatory bowel disease by sequestering iron from the microbiota. bioiron.org Future work will continue to investigate the roles of hepcidin and ferroportin in other tissues expressing both proteins, such as the kidney and brain. elifesciences.org Understanding the distinct roles of hepcidin produced outside the liver in different organs and under various pathophysiological conditions is a critical future direction. nih.gov

Exploring Structural Insights into Hepcidin-Receptor Interactions

Understanding the structural basis of hepcidin's interaction with its receptor, ferroportin, is crucial for developing targeted therapies. Recent advances in structural analysis, including studies using nanodisc membrane models, have provided insights into how hepcidin binds to the C-lobe of ferroportin, with the N- and C-termini of hepcidin buried within the central cavity. mdpi.comresearchgate.net These studies have confirmed and expanded upon models generated by targeted mutagenesis. mdpi.comresearchgate.net Mutational analysis has indicated that the N-terminus of hepcidin is essential for binding to ferroportin, with serial deletion of N-terminal amino acids leading to progressive loss of activity. uit.no Glycine 20 has also been identified as having a key role in this interaction. uit.no Despite these advances, the precise mechanisms by which hepcidin binding induces conformational changes in ferroportin that trigger its ubiquitination and degradation require further structural elucidation. mdpi.comresearchgate.net Continued research utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), circular dichroism (CD) spectroscopy, and surface plasmon resonance (SPR) spectroscopy will be vital in providing more detailed structural insights into the hepcidin-ferroportin interaction. uit.no

Development and Evaluation of Next-Generation Hepcidin Modulators in Animal Models

The hepcidin-ferroportin axis represents a significant therapeutic target for various iron disorders. Future research is heavily focused on developing and evaluating next-generation hepcidin modulators, including both agonists and antagonists, in relevant animal models. Mouse models have provided proof of concept for the potential benefits of hepcidin antagonists. nih.gov Approaches for developing hepcidin modulators include targeting cytokines that stimulate hepcidin production (BMPs, IL-6), interfering with signaling pathways (STAT3, BMPR-SMAD), stimulating erythropoiesis, neutralizing hepcidin peptide (antibodies, anticalins, aptamers), preventing hepcidin binding to ferroportin, or interfering with ferroportin internalization. frontiersin.orgnih.gov

Specific examples of modulators being investigated include mini-hepcidins, which are truncated hepcidin peptides showing promise in preclinical studies in mouse models of non-transfusion-dependent thalassemia (NTDT) and transfusion-dependent thalassemia by ameliorating ineffective erythropoiesis, splenomegaly, and cardiac iron overload. mdpi.comresearchgate.net Novel mini-hepcidins with improved properties are also being designed. mdpi.com Other strategies involve targeting erythroferrone (ERFE), a key suppressor of hepcidin, with approaches like using N-terminal neutralizing antibodies showing promising results in thalassemia mice. mdpi.com Inhibitors of TMPRSS6, which negatively regulates hepcidin, are also being explored. mdpi.com Furthermore, small molecules that can stabilize ferroportin or act as hepcidin antagonists are being identified and evaluated in cellular and animal models. nih.govmdpi.com Continued evaluation of these diverse modulator strategies in well-characterized animal models of iron overload and iron-restrictive anemias is crucial for advancing potential therapies towards clinical application.

Integration of Multi-Omics Data for Comprehensive Hepcidinomics Research

A comprehensive understanding of hepcidin's role in health and disease necessitates the integration of multi-omics data. Future research will increasingly utilize approaches that combine data from genomics, transcriptomics, proteomics, metabolomics, and potentially the microbiome to gain a more holistic view of hepcidin regulation and its impact on systemic and tissue-specific iron homeostasis. isglobal.orgnih.govfrontiersin.orgrsc.orgnih.gov Integrating different omics layers can help unravel the underlying mechanisms at multiple levels and provide a more precise understanding of disease etiology. nih.govnih.gov While challenging due to the complexity and diverse nature of the data, advancements in data integration methodologies, including statistical methods, machine learning approaches, and network-based approaches, are facilitating this process. nih.govfrontiersin.orgrsc.org Applying multi-omics integration to hepcidinomics research can help identify novel regulatory factors, understand the interplay between different signaling pathways, and discover biomarkers for iron-related disorders. nih.gov

Advancements in Quantitative Methodologies for Hepcidin Isoforms

Accurate and reliable quantification of hepcidin and its isoforms in biological fluids is essential for both research and clinical applications. Future directions include further advancements in quantitative methodologies to improve sensitivity, specificity, and the ability to distinguish between different hepcidin isoforms. While techniques like mass spectrometry (MS), particularly time-of-flight mass spectrometry (TOF MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have significantly advanced hepcidin quantification, challenges remain, such as the "sticky" nature of the peptide and the need for suitable standards. plos.orgnih.govresearchgate.net

Q & A

Q. What is the primary role of Hepcidin-5 in systemic iron homeostasis, and what experimental approaches are used to validate its function?

Hepcidin-5, a liver-derived peptide, regulates iron absorption and recycling by binding to ferroportin, inducing its internalization and degradation. Key methodologies to study its role include:

  • Iron-overload models : Using carbonyl iron or iron-dextran in mice to observe hepatic HEPC mRNA upregulation via Northern blotting .
  • Knockout models : β2-microglobulin knockout mice to assess spontaneous iron overload and hepcidin expression dynamics .
  • Cell culture systems : Treating hepatocytes with lipopolysaccharide (LPS) to mimic inflammation-driven hepcidin induction .

Q. What are the standard methodologies for quantifying Hepcidin-5 in biological samples, and how do they address assay variability?

Hepcidin-5 quantification often employs:

  • Mass spectrometry (MS) : Provides high specificity by targeting the peptide’s unique disulfide structure.
  • Immunoassays : Require rigorous antibody validation to avoid cross-reactivity with isoforms (e.g., hepcidin-20 or -25) .
  • Standardization : Use of primary reference materials (e.g., synthetic hepcidin) and commutable secondary materials to harmonize inter-laboratory results .

Q. Which physiological and pathological factors regulate Hepcidin-5 expression, and how are these studied experimentally?

Key regulators include:

  • Inflammatory cytokines : IL-6 is necessary and sufficient for hepcidin induction during inflammation, validated via IL-6 administration in human volunteers and murine models .
  • Iron status : Transferrin saturation modulates hepatic hepcidin; studied using dietary iron manipulation in mice and serum transferrin receptor assays .
  • Hypoxia : Conflicting effects observed in liver (suppression) versus cardiac tissue (induction), requiring tissue-specific RNA-seq or qPCR analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in tissue-specific Hepcidin-5 regulation, such as differential responses to hypoxia?

  • Comparative models : Use in vitro hepatocyte cultures (hypoxia chambers) versus cardiac cell lines to isolate tissue-specific signaling pathways .
  • Transcriptomic profiling : RNA sequencing to identify hypoxia-inducible factor (HIF) binding sites or microRNAs unique to liver or cardiac tissue .
  • Knockout/transgenic mice : Tissue-specific deletion of HIF-1α or STAT3 to dissect mechanistic pathways .

Q. What are the challenges in standardizing Hepcidin-5 assays across clinical studies, and how can they be mitigated?

  • Pre-analytical variables : Standardize sample collection (e.g., serum vs. plasma) and storage conditions to prevent peptide degradation .
  • Method harmonization : Cross-validate MS and immunoassay results using shared reference materials .
  • Clinical cohort design : Include intention-to-treat (ITT) populations with longitudinal hepcidin measurements, as seen in CKD studies .

Q. How do experimental models of chronic kidney disease (CKD) inform Hepcidin-5’s role in anemia of chronic disease?

  • Interventional trials : Administer iron therapy and track hepcidin via serial serum measurements, adjusting for confounders like inflammation markers (e.g., CRP) .
  • Statistical rigor : Use mixed-effects models to account for dropout rates and censored data in CKD cohorts .

Q. What strategies are effective for studying Hepcidin-5’s nuclear localization and its non-iron-related functions?

  • Subcellular localization assays : Transfect hepatocytes with GFP-prohepcidin fusion constructs and use confocal microscopy to track nuclear vs. cytoplasmic distribution .
  • Gene-editing tools : CRISPR-Cas9 to delete putative nuclear localization signals (NLS) and assess functional consequences .

Methodological Frameworks for Research Design

Q. How can the PICO framework structure hypothesis-driven studies on Hepcidin-5?

  • Population : Iron-deficient vs. iron-overloaded cohorts.
  • Intervention : IL-6 blockade or iron supplementation.
  • Comparison : Healthy controls or tissue-specific knockout models.
  • Outcome : Hepcidin-5 serum levels, ferroportin expression, or iron bioavailability metrics .

Q. What criteria (e.g., FINER) ensure Hepcidin-5 research questions are feasible and novel?

  • Feasible : Access to validated assays (e.g., MS infrastructure) and biorepositories.
  • Novel : Focus on understudied tissues (e.g., adipose) or non-classical roles (e.g., antimicrobial activity in sepsis).
  • Ethical : Adhere to protocols for human studies, especially in vulnerable populations (e.g., CKD patients) .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in Hepcidin-5 studies, such as variable responses to identical stimuli?

  • Meta-analysis : Pool data from multiple studies, stratifying by methodology (e.g., assay type) or cohort characteristics (e.g., baseline iron status) .
  • Sensitivity analyses : Exclude outliers or adjust for confounders (e.g., inflammation markers) in multivariate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.